3,3'-Dimethoxy-3''-methyltrityl alcohol
Beschreibung
BenchChem offers high-quality 3,3'-Dimethoxy-3''-methyltrityl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethoxy-3''-methyltrityl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-7-4-8-17(13-16)22(23,18-9-5-11-20(14-18)24-2)19-10-6-12-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI-Schlüssel |
BLAQVLXXHLPVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
3,3'-Dimethoxy-3''-methyltrityl Alcohol: Structural Logic and Orthogonal Applications in Advanced Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In the synthesis of complex biomolecules—such as branched oligonucleotides, heavily modified peptides, and targeted drug conjugates—the reliance on a single type of acid-labile protecting group is often a critical bottleneck. While the standard 4,4'-dimethoxytrityl (DMT) group is ubiquitous due to its rapid cleavage under mild acidic conditions [1], advanced synthetic architectures require orthogonal protection strategies .
3,3'-Dimethoxy-3''-methyltrityl alcohol (CAS 845790-60-5) serves as the precursor to a highly specialized, sterically hindered, and acid-resistant protecting group. By strategically shifting the electron-donating methoxy groups from the para to the meta positions, this derivative fundamentally alters the thermodynamics of carbocation formation [2]. This guide explores the chemical properties, structural logic, and field-proven protocols for utilizing this unique compound in advanced drug development and combinatorial synthesis.
Structural Logic & Hammett Principles (The "Why")
As an application scientist, it is crucial to understand why a specific protecting group behaves the way it does, rather than simply memorizing cleavage conditions. The lability of any trityl-based protecting group is entirely dependent on the stability of the trityl carbocation formed during acidolysis [3].
The Para vs. Meta Paradigm
In standard DMT (4,4'-dimethoxytrityl), the methoxy groups are in the para position relative to the central carbocation. Oxygen's lone pairs can delocalize into the empty p-orbital of the carbocation via resonance, drastically stabilizing the positive charge. This makes standard DMT extremely acid-labile (cleavable in 3% trichloroacetic acid).
In 3,3'-dimethoxy-3''-methyltrityl , the methoxy groups are in the meta position.
-
Resonance is blocked: The meta position does not allow for direct resonance stabilization of the central carbocation.
-
Inductive withdrawal dominates: Without resonance, the electronegative oxygen atoms exert an electron-withdrawing inductive effect ( σmeta = +0.12).
-
Net Destabilization: The meta-methoxy groups actively destabilize the carbocation compared to an unsubstituted trityl group. The meta-methyl group ( σmeta = -0.07) provides only weak inductive stabilization, which is insufficient to overcome the withdrawal from the two methoxy groups [3].
Causality: Because the resulting carbocation is thermodynamically destabilized, the activation energy required to cleave the C-O bond is significantly higher. Therefore, the 3,3'-dimethoxy-3''-methyltrityl group is highly resistant to mild acids and requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) for removal, making it perfectly orthogonal to standard DMT.
Mechanistic pathway of acidolysis highlighting the high activation energy barrier.
Comparative Lability Data
To seamlessly integrate this protecting group into your workflow, you must benchmark its lability against standard trityl derivatives. The table below summarizes the quantitative relationships between substitution patterns and required cleavage conditions.
| Protecting Group | Substitution Pattern | Hammett Σσ | Relative Acid Stability | Recommended Cleavage Conditions |
| DMT | 4,4'-Dimethoxy | -0.54 (Strongly Donating) | Extremely Labile | 3% Trichloroacetic Acid (TCA) in DCM, 2 min |
| MMT | 4-Methoxy | -0.27 (Donating) | Labile | 80% Acetic Acid (AcOH), 30 min |
| Trityl (Tr) | Unsubstituted | 0.00 (Baseline) | Moderate | 1% Trifluoroacetic Acid (TFA) in DCM, 15 min |
| 3,3'-DMMTr * | 3,3'-Dimethoxy-3''-methyl | +0.17 (Withdrawing) | Highly Stable | 50-95% Trifluoroacetic Acid (TFA), 30+ min |
*3,3'-Dimethoxy-3''-methyltrityl
Synthesis & Activation Workflows
Before the 3,3'-dimethoxy-3''-methyltrityl group can be attached to a substrate (such as a nucleoside or peptide), the stable alcohol precursor must be activated into a highly reactive trityl chloride derivative.
Protocol 1: Activation of 3,3'-Dimethoxy-3''-methyltrityl Alcohol to Chloride
Self-Validating System: The conversion from alcohol to chloride can be monitored by the solubility and reactivity profile, as the chloride is highly moisture-sensitive.
Reagents & Materials:
-
3,3'-Dimethoxy-3''-methyltrityl alcohol (1.0 eq)
-
Acetyl chloride (AcCl) (5.0 eq)
-
Anhydrous Toluene
-
Schlenk line (Argon/Nitrogen atmosphere)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3,3'-dimethoxy-3''-methyltrityl alcohol (10 mmol) to the flask.
-
Solvation: Dissolve the alcohol in 25 mL of anhydrous toluene. Ensure complete dissolution (gentle heating may be required, but return to room temperature before proceeding).
-
Activation: Dropwise, add acetyl chloride (50 mmol) to the stirring solution over 10 minutes.
-
Causality Check: Acetyl chloride acts as both the chlorinating agent and the scavenger for the generated water (forming acetic acid), driving the equilibrium toward the trityl chloride.
-
-
Reflux: Heat the mixture to 60°C for 3 hours.
-
Evaporation: Remove the toluene and excess acetyl chloride under reduced pressure using a rotary evaporator.
-
Validation: The resulting crude 3,3'-dimethoxy-3''-methyltrityl chloride should be a viscous oil or crystalline solid depending on purity. It must be stored at -20°C under argon, as it will rapidly hydrolyze back to the alcohol upon exposure to atmospheric moisture.
Orthogonal Protection Protocols
The primary application of this compound is in multi-step syntheses where selective deprotection is mandatory [1]. The workflow below details how to utilize standard DMT and 3,3'-DMMTr in the same molecule.
Orthogonal deprotection workflow utilizing differential acid lability.
Protocol 2: Selective Deprotection of DMT in the Presence of 3,3'-DMMTr
Self-Validating System: The cleavage of DMT yields a bright orange carbocation. The absence of further color change upon prolonged exposure confirms the stability of the 3,3'-DMMTr group.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the dually protected substrate (containing both a standard DMT ether and a 3,3'-DMMTr ether) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
-
Mild Acidolysis: Add a solution of 3% Trichloroacetic acid (TCA) in DCM.
-
Colorimetric Validation: The solution will immediately turn bright orange, indicating the release of the standard DMT carbocation.
-
Quenching: After 2-3 minutes, quench the reaction by adding a 5% solution of methanol in DCM, followed by neutralization with triethylamine (TEA) until the orange color completely dissipates.
-
Verification: TLC analysis (eluent: Hexane/Ethyl Acetate with 1% TEA) will show the disappearance of the starting material and the appearance of a more polar intermediate. The 3,3'-DMMTr group remains fully intact due to its high activation energy barrier.
-
Global Deprotection (Later Stage): To remove the 3,3'-DMMTr group after downstream modifications, treat the intermediate with 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% Water for 1 hour at room temperature. TIPS acts as a carbocation scavenger to prevent re-alkylation of the substrate.
Conclusion
3,3'-Dimethoxy-3''-methyltrityl alcohol is not merely a structural curiosity; it is a precision-engineered tool for advanced organic synthesis. By leveraging the electron-withdrawing inductive effects of meta-substituted methoxy groups, chemists can intentionally destabilize the resulting trityl carbocation, thereby creating a protecting group that is highly resistant to mild acids. This enables robust, orthogonal protection strategies that are essential for the development of modern therapeutics, complex targeted drug delivery linkers [3], and highly modified oligonucleotides.
References
-
Khanal, A., McLachlan II, M., Castro, A., Alcala, K., De La Cerda, N., Arias, A., Miller, A., & Montes, I. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458.[Link]
-
Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180.[Link]
-
Timmers, M., Weterings, J., van Geijn, M., Bell, R., Lenting, P. E., Rijcken, C. J. F., Vermonden, T., Hennink, W. E., & Liskamp, R. M. J. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(9), 1707-1715.[Link]
Introduction: The Significance of Substituted Trityl Moieties
An In-Depth Technical Guide to the Synthesis of 3,3'-Dimethoxy-3''-methyltrityl Alcohol
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,3'-Dimethoxy-3''-methyltrityl alcohol, a key intermediate in the preparation of specialized trityl-based protecting groups. Trityl ethers are fundamental tools in organic synthesis, particularly in nucleoside and carbohydrate chemistry, for the selective protection of primary hydroxyl groups. The introduction of methoxy and methyl substituents onto the phenyl rings modifies the steric and electronic properties of the trityl group, allowing for fine-tuned control over the stability and cleavage conditions of the corresponding ethers. This document details a robust and reliable synthetic strategy centered on the Grignard reaction, offering researchers and drug development professionals a practical guide complete with mechanistic insights, a detailed experimental protocol, and characterization considerations.
The triphenylmethyl (trityl) group is a cornerstone of protecting group chemistry, prized for its steric bulk which allows for the selective protection of primary over secondary alcohols.[1][2] The stability of the trityl ether is highly dependent on the electronic nature of substituents on the aromatic rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation that forms upon cleavage, thus making the protecting group more labile to acidic conditions.[3] This tunable lability is critical in complex multi-step syntheses where selective deprotection is required.[4]
The target molecule, 3,3'-Dimethoxy-3''-methyltrityl alcohol, is the direct precursor to the corresponding 3,3'-Dimethoxy-3''-methyltrityl (or "DMMT") protecting group. The asymmetric substitution pattern—two methoxy groups and one methyl group—offers a unique electronic profile compared to the more common monomethoxytrityl (MMT) or dimethoxytrityl (DMT) groups. This tailored substitution can provide advantages in specific synthetic contexts, such as optimizing solubility or altering acid-lability to avoid premature deprotection of other sensitive functional groups. The synthesis of the parent alcohol is, therefore, a critical first step in accessing these specialized protecting groups.
Synthetic Strategy: A Retrosynthetic Approach via the Grignard Reaction
The most direct and reliable method for constructing highly substituted tertiary alcohols, such as trityl alcohols, is the Grignard reaction.[5][6][7] This organometallic reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[8]
Retrosynthetic Analysis:
A retrosynthetic disconnection of the target tertiary alcohol reveals two primary pathways, both employing a Grignard reaction:
-
Pathway A: Disconnection between the central carbon and the methyl-substituted phenyl ring suggests 3,3'-dimethoxybenzophenone and a Grignard reagent derived from a methyl-substituted aryl halide (e.g., 4-methylphenylmagnesium bromide).
-
Pathway B: Disconnection at one of the methoxy-substituted phenyl rings suggests a reaction between 3-methoxy-4'-methylbenzophenone and 3-methoxyphenylmagnesium bromide.
Pathway A is generally preferred due to the commercial availability and straightforward synthesis of the symmetric 3,3'-dimethoxybenzophenone precursor. The required Grignard reagent, 4-methylphenylmagnesium bromide (also known as p-tolylmagnesium bromide), is readily prepared from 4-bromotoluene.
Experimental Protocol: Synthesis of 3,3'-Dimethoxy-3''-methyltrityl Alcohol
This section provides a detailed, step-by-step methodology for the synthesis, based on established principles of Grignard reactions for preparing similar trityl alcohols.[9][10]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Magnesium Turnings | Mg | 24.31 | Ensure fresh, dry turnings. |
| Iodine | I₂ | 253.81 | Catalytic, for initiation. |
| 4-Bromotoluene | C₇H₇Br | 171.04 | Ensure anhydrous. |
| 3,3'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | Ensure anhydrous. |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Must be rigorously dried. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For quenching. |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | Aqueous, for work-up. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | For drying. |
Workflow Diagram
Caption: Synthetic workflow for 3,3'-Dimethoxy-3''-methyltrityl alcohol.
Step-by-Step Protocol
Part A: Preparation of 4-Methylphenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.[7]
-
Addition: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Synthesis of the Trityl Alcohol
-
Substrate Addition: Prepare a solution of 3,3'-dimethoxybenzophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the benzophenone starting material. The reaction mixture will likely become a thick precipitate.
-
Quenching: Cool the reaction flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate. For a more vigorous quench, slowly add dilute hydrochloric acid until the aqueous layer is acidic.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Part C: Purification
-
Purification: The crude solid can be purified by either recrystallization (e.g., from a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford the pure 3,3'-Dimethoxy-3''-methyltrityl alcohol.
Mechanistic Rationale and Causality
The success of this synthesis hinges on understanding the underlying mechanism and the critical role of the experimental conditions.
Mechanism of the Grignard Reaction:
The reaction proceeds via the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the benzophenone.[8] This forms a tetrahedral magnesium alkoxide intermediate. The subsequent acidic work-up protonates this alkoxide to yield the final tertiary alcohol.[5]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, especially water, to quench the reagent and form an alkane (toluene in this case).[7] This is why all glassware must be rigorously dried and anhydrous solvents must be used.
-
Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are the solvents of choice. Their lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent in solution.[7]
-
Initiation with Iodine: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Iodine reacts with the magnesium to form magnesium iodide, which chemically cleans and activates the surface, exposing fresh magnesium to the alkyl halide.[7]
-
Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the alkyl halide is necessary to control the reaction rate and prevent side reactions, such as Wurtz coupling, where two alkyl groups couple together. Similarly, the addition of the benzophenone to the Grignard reagent is also controlled to manage the reaction exotherm.
-
Aqueous Work-up: The use of saturated ammonium chloride provides a mildly acidic proton source to hydrolyze the alkoxide without being so strongly acidic that it could promote side reactions with the newly formed, acid-sensitive tertiary alcohol.
Characterization
The final purified product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the two methoxy groups, the methyl group, and the correct number and arrangement of aromatic protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group (typically around 3500-3200 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Summary and Outlook
The synthesis of 3,3'-Dimethoxy-3''-methyltrityl alcohol is reliably achieved through a well-established Grignard reaction between 4-methylphenylmagnesium bromide and 3,3'-dimethoxybenzophenone. The protocol's success is contingent upon the strict adherence to anhydrous conditions and controlled reaction rates. The resulting alcohol is a valuable precursor for creating a custom trityl-based protecting group with unique electronic properties, providing a useful tool for synthetic chemists in the fields of drug discovery and materials science. Further investigation into the specific acid-lability and applications of the DMMT protecting group derived from this alcohol will continue to expand the synthetic chemist's toolkit.
References
-
ResearchGate. Synthesis of the trityl alcohols 2 a-i. Available at: [Link]
-
Gholamzadeh, Z., & Reza, M. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H. Comptes Rendus Chimie, 17(10), 994-1001. Available at: [Link]
-
ACS Publications. (2024). Switchable Synthesis of Tritylone Alcohols and 2-Benzoylbenzoate Esters from Spiroindane-1,3-diones. The Journal of Organic Chemistry. Available at: [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 453-464. Available at: [Link]
-
PMC. (2024). Switchable Synthesis of Tritylone Alcohols and 2-Benzoylbenzoate Esters from Spiroindane-1,3-diones. Available at: [Link]
-
Chegg. Experiment 30 The synthesis of Triphenylmethanol and Trityl Carbocation. Available at: [Link]
- Google Patents. WO2008070043A2 - Trityl chloride recovery.
-
YouTube. (2023). Grignard反应合成三苯甲醇- 有机化学实验Synthesis of Trityl Alcohol by Grignard Reaction. Available at: [Link]
-
Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
ACS Publications. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9607-9612. Available at: [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(32), 3641-3643. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
ResearchGate. Alternative Reagents for the Tritylation of Alcohols. Available at: [Link]
-
ResearchGate. (2010). A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides. Bulletin of the Chemical Society of Ethiopia, 24(2), 301-306. Available at: [Link]
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The Strategic Imperative for Protecting Groups in Synthesis
An In-Depth Technical Guide on the Mechanism and Application of 4,4'-Dimethoxytrityl (DMT) as a Hydroxyl Protecting Group
This guide provides an in-depth exploration of the 4,4'-dimethoxytrityl (DMT) group, a cornerstone of modern oligonucleotide synthesis. While the query specified "3,3'-Dimethoxy-3''-methyltrityl alcohol," the vast body of scientific literature points to the 4,4'-dimethoxytrityl moiety as the relevant and widely utilized compound for the applications described herein. The structural similarity suggests a likely misnomer, and this paper will address the mechanism and application of the industry-standard DMT group.
This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this critical protecting group. We will move beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its function, providing field-proven insights into its application.
In the intricate world of multi-step organic synthesis, particularly in the assembly of biopolymers like oligonucleotides, the precise control of reactivity is paramount.[1][2] A multifunctional molecule possesses multiple reactive sites. To ensure a chemical reaction occurs exclusively at the desired location, all other reactive sites must be temporarily and reversibly rendered inert.[1] This is the strategic role of a "protecting group."[1][3]
In the context of automated solid-phase oligonucleotide synthesis, the 5'-hydroxyl group of a nucleoside monomer must be blocked to enforce the correct 3'-to-5' directionality of chain growth and prevent unwanted side reactions.[4][5] The 4,4'-dimethoxytrityl (DMT) group is the quintessential protecting group for this purpose, prized for its unique combination of stability under certain conditions and facile, selective removal under others.[6][7]
The 4,4'-Dimethoxytrityl (DMT) Group: Structure and Core Function
The DMT group is introduced to the 5'-hydroxyl of a nucleoside via its chloride form, 4,4'-dimethoxytrityl chloride (DMT-Cl).[7][8][9] The resulting 5'-O-DMT ether is stable under the basic conditions used during subsequent steps of the synthesis cycle, yet it is highly susceptible to cleavage under mild acidic conditions.[4][10]
The efficacy of the DMT group hinges on a critical structural feature: the presence of two electron-donating methoxy groups at the para positions of two of the phenyl rings. This electronic arrangement is fundamental to the mechanism of its removal, a process known as detritylation.
The Core Mechanism of Action: Acid-Catalyzed Detritylation
The removal of the DMT group is the pivotal step that allows the oligonucleotide chain to be extended. This reaction is an acid-catalyzed cleavage of the 5'-O-DMT ether linkage.[11][12] The mechanism is not a simple hydrolysis but a concerted, general acid-catalyzed process.[13][14]
Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen atom by a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[4][12]
Step 2: Heterolytic Cleavage and Formation of a Stable Carbocation The protonated intermediate is unstable and undergoes rapid, heterolytic cleavage of the C-O bond. This cleavage is the rate-determining step and results in two products: the liberated 5'-hydroxyl group of the oligonucleotide and the 4,4'-dimethoxytrityl carbocation (DMT⁺).[4][12][13]
The remarkable stability of the DMT⁺ cation is the thermodynamic driving force for this reaction. The positive charge on the central carbon atom is extensively delocalized across the three phenyl rings through resonance.[15] The two para-methoxy groups further stabilize this positive charge via their strong electron-donating mesomeric effect.[1] This high degree of stabilization is evidenced by the cation's vibrant orange color, which forms the basis for the quantitative monitoring of the reaction.[4][8][12]
Caption: Acid-catalyzed mechanism for the cleavage of the 5'-O-DMT ether.
Reaction Kinetics and Quantitative Monitoring
The rate of detritylation is critically dependent on the strength and concentration of the acid used. While stronger acids like TCA effect faster cleavage, they also increase the risk of a deleterious side reaction known as depurination, which is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[4][11][16] Dichloroacetic acid (DCA) is often preferred as it provides a better balance between efficient detritylation and minimal depurination.[4][16]
The most powerful feature of the DMT group in a manufacturing and research context is the ability to monitor the detritylation step quantitatively. The intensely colored DMT⁺ cation has a strong absorbance maximum around 495-498 nm.[4][8][12][17] By measuring the absorbance of the solution collected after the detritylation step, one can accurately determine the stepwise coupling efficiency of the oligonucleotide synthesis.[17][18] This real-time quality control is a self-validating system, immediately flagging any issues with reagent delivery or reaction efficiency.[17]
| Parameter | Value | Significance |
| Analyte | DMT⁺ Carbocation | The species being measured. |
| λmax | ~495 nm | The wavelength of maximum absorbance for spectrophotometric quantification.[4][8][12] |
| Typical Reagent | 3% DCA or TCA in CH₂Cl₂ | The acidic solution used to effect cleavage.[6][16] |
| Typical Reaction Time | 1-3 minutes | The time required for complete cleavage on a solid support. |
| Side Reaction | Depurination | A potential side reaction, especially with overly strong acidic conditions.[4][11][19] |
Experimental Protocols
The following protocols provide a framework for the application of DMT protection and deprotection. They are designed as self-validating systems, incorporating the quantitative analysis of the DMT cation.
Protocol 1: 5'-Hydroxyl Protection of a Nucleoside
This protocol describes the protection of a primary hydroxyl group using DMT-Cl.
-
Preparation: Dry the nucleoside (1 eq.) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine.
-
Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq.) to the solution in portions at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction by adding methanol.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 5'-O-DMT protected nucleoside.
Protocol 2: Manual Detritylation of a DMT-on Oligonucleotide
This protocol is for the removal of the 5'-DMT group from a purified oligonucleotide in solution.[4]
-
Dissolution: Dissolve the lyophilized DMT-on oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[17]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[17] In this aqueous environment, the orange DMT⁺ cation will react with water to form the colorless 4,4'-dimethoxytrityl alcohol.[17]
-
Co-evaporation: Add an equal volume of 95% ethanol and lyophilize the sample to remove the acetic acid.[17]
-
Desalting: Remove the resulting 4,4'-dimethoxytrityl alcohol and residual salts using a desalting column or cartridge.
Protocol 3: Spectrophotometric Quantification of Synthesis Yield
This protocol is used to determine the stepwise coupling efficiency during automated synthesis.[4][17]
-
Collection: During each synthesis cycle, automatically collect the acidic solution containing the cleaved DMT⁺ cation into a separate, labeled tube using a fraction collector.[17]
-
Dilution: Dilute each fraction to a fixed final volume (e.g., 5.0 or 10.0 mL) with a solution of 0.1 M p-toluenesulfonic acid in acetonitrile. This ensures the cation remains stable and the absorbance falls within the linear range of the spectrophotometer.[4]
-
Measurement: Measure the absorbance of each diluted solution at 495 nm using a spectrophotometer, using the dilution solvent as a blank.
-
Calculation: The stepwise yield is calculated by comparing the absorbance of a given cycle to the absorbance of the previous cycle. A consistent and high absorbance reading (typically >98% of the previous) indicates a successful synthesis.[17]
Caption: Workflow for oligonucleotide synthesis and real-time yield monitoring.
Conclusion
The 4,4'-dimethoxytrityl group is a sophisticated chemical tool whose efficacy is rooted in fundamental principles of physical organic chemistry. Its mechanism of action—a facile, acid-catalyzed cleavage driven by the formation of a highly stabilized carbocation—allows for its robust use in the demanding, iterative process of oligonucleotide synthesis. The chromophoric nature of the resulting cation provides an invaluable and elegant method for real-time, quantitative monitoring, embodying the principles of a self-validating and trustworthy protocol. A thorough understanding of this mechanism is essential for any scientist engaged in the synthesis of nucleic acids for research, diagnostic, or therapeutic applications.
References
- Benchchem. A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis.
- Benchchem. The Stability of the Dimethoxytrityl (DMT) Group: A Technical Guide for Researchers.
- Thermo Fisher Scientific. Manual Detritylation of Oligonucleotides after Deprotection.
- Wikipedia. Oligonucleotide synthesis.
- ATDBio. Solid-phase oligonucleotide synthesis.
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- Biotage. Solid Phase Oligonucleotide Synthesis.
- Hogrefe, R. I., et al. Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, Oxford Academic.
- Pitsch, S., et al. Controlled Detritylation of Antisense Oligonucleotides. ACS Publications.
- Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
- Beaucage, S. L., et al. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, RSC Publishing.
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- Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides.
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.
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Stability, Storage, and Photochemical Dynamics of 3,3'-Dimethoxy-3''-methyltrityl Alcohol: A Technical Whitepaper
Executive Summary: The Structural Paradigm Shift
In the realm of synthetic organic chemistry and oligonucleotide development, the 4,4'-dimethoxytrityl (DMT) group is universally recognized as the gold standard for 5'-hydroxyl protection due to its extreme sensitivity to mild acids[1]. However, shifting the methoxy substituents from the para (4,4') to the meta (3,3') positions—yielding 3,3'-Dimethoxy-3''-methyltrityl alcohol (CAS: 845790-60-5)—fundamentally inverts the molecule's reactivity profile[2].
For researchers and drug development professionals, treating this compound like standard DMT-OH will result in catastrophic experimental failure. This guide establishes the authoritative mechanistic principles, storage protocols, and self-validating workflows required to handle 3,3'-dimethoxy-3''-methyltrityl alcohol, transitioning it from a traditional acid-labile precursor into a highly specialized photoremovable protecting group (PPG)[3].
Mechanistic Causality: Ground-State Stability vs. Excited-State Lability
To master the storage and application of 3,3'-dimethoxy-3''-methyltrityl alcohol, one must understand the dualistic nature of its electronic structure.
Ground-State Acid Resistance (The Inductive Effect)
In standard 4,4'-DMT-OH, the oxygen lone pairs of the para-methoxy groups delocalize into the benzylic carbon's empty p-orbital, providing massive resonance stabilization to the resulting trityl carbocation. This makes standard DMT-OH highly unstable in the presence of even trace acids[1].
Conversely, in 3,3'-dimethoxy-3''-methyltrityl alcohol, the meta-methoxy groups cannot participate in resonance stabilization with the central carbon. Instead, they exert an electron-withdrawing inductive effect (Hammett constant σm=+0.12 ). The meta-methyl group offers only negligible inductive donation ( σm=−0.07 ). Consequently, the ground-state carbocation is highly destabilized, rendering the C-OH bond remarkably stable against acid-catalyzed heterolysis in the dark[4].
Excited-State Photolability (The Zimmerman Meta-Effect)
While highly stable in the dark, the compound is extremely sensitive to ultraviolet (UV) light. Upon irradiation, the molecule undergoes the Zimmerman meta-effect . In the excited state ( S1 or T1 ), the meta-methoxy groups facilitate rapid intramolecular charge transfer, stabilizing the excited-state cation and promoting direct photoheterolysis of the C-O bond[3]. This makes the compound an exceptionally efficient photoremovable protecting group, dictating that its primary degradation pathway is photochemical rather than thermal or acidic.
Caption: Mechanistic divergence of 3,3'-Dimethoxy-3''-methyltrityl alcohol in ground vs. excited states.
Quantitative Data: Comparative Stability Profile
To highlight the operational differences, the following table summarizes the quantitative and qualitative handling parameters compared to the industry standard.
| Parameter | 4,4'-Dimethoxytrityl alcohol (DMT-OH) | 3,3'-Dimethoxy-3''-methyltrityl alcohol |
| Methoxy Substitution | Para (4,4') | Meta (3,3') |
| Primary Cleavage Trigger | Mild Acid (e.g., 3% TCA/DCM) | UV Light (Photolysis) |
| Carbocation Stability | Extremely High (Resonance) | Very Low (Inductive Withdrawal) |
| Light Sensitivity | Low | Extremely High (Meta-Effect) |
| Storage Temperature | -20°C[1] | -20°C |
| Critical Storage Priority | Acid-free, Anhydrous | Strictly Light-Protected , Anhydrous |
Experimental Protocols (Self-Validating Systems)
Because the primary threat to 3,3'-dimethoxy-3''-methyltrityl alcohol is photo-induced degradation rather than acid hydrolysis, standard laboratory handling must be modified. The following protocols integrate causality-driven steps with internal validation mechanisms.
Protocol 1: Anhydrous, Photoprotected Handling and Storage
Causality: The compound absorbs strongly in the UV/near-UV region due to its triaryl system. Ambient fluorescent or LED laboratory lighting provides sufficient energy to excite the π→π∗ transitions, initiating premature photoheterolysis[3]. Red/actinic light lacks this energy, ensuring the molecule remains in its stable ground state.
Step-by-Step Methodology:
-
Preparation: Equip a glovebox or controlled-atmosphere hood with an Argon gas line. Turn off all ambient white lighting and illuminate the workspace exclusively with red actinic lamps (>600 nm).
-
Transfer: Transfer the bulk material into the argon-purged environment. Argon is heavier than nitrogen and provides a superior blanket against oxidative degradation of the electron-rich aromatic rings.
-
Aliquoting: Weigh the compound into pre-dried, amber-glass vials. Do not use clear glass.
-
Sealing: Cap the vials using PTFE-lined closures. PTFE provides an inert barrier, preventing the tertiary alcohol from reacting with plasticizers or atmospheric moisture over time. Wrap the cap junction tightly with Parafilm.
-
Storage: Transfer the sealed amber vials to a dedicated, dark -20°C freezer[1].
-
Self-Validation Step: At Time = 0, and subsequently every 6 months, dissolve a 1 mg aliquot in anhydrous HPLC-grade acetonitrile (in the dark). Run a Reversed-Phase HPLC (C18 column, isocratic 60% MeCN / 40% H2O) monitored at 254 nm. The protocol is validated if the parent peak Area Under Curve (AUC) remains >99.5%, with no emergence of lower-retention-time photolysis byproducts (e.g., corresponding benzophenones or cleaved aromatic fragments).
Caption: Self-validating protocol for the handling and long-term storage of photolabile trityl alcohols.
Protocol 2: Photochemical Cleavage Validation
Causality: To confirm the compound's utility as a PPG, one must verify its excited-state lability.
-
Dissolve 5 mg of the stored 3,3'-dimethoxy-3''-methyltrityl alcohol in 5 mL of a 1:1 mixture of Acetonitrile/Water in a quartz cuvette (quartz is required as standard glass absorbs UV light).
-
Irradiate the solution using a medium-pressure mercury lamp (centered at 365 nm) for 15 minutes.
-
Self-Validation: Analyze the pre- and post-irradiation solutions via TLC (Hexanes:Ethyl Acetate 8:2) and UV-Vis spectroscopy. A successful photoheterolysis is validated by the rapid disappearance of the parent compound spot and a distinct shift in the UV absorption spectrum corresponding to the generation of the meta-methoxytrityl cation and subsequent solvent-trapped products[3].
References
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3,3'-Dimethoxy-3''-methyltrityl alcohol solubility data
Physicochemical Profiling and Solubility Dynamics of 3,3'-Dimethoxy-3''-methyltrityl Alcohol: A Technical Guide for Advanced Protecting Group Strategies
Introduction & Structural Causality
In the realm of advanced organic synthesis, peptide assembly, and oligonucleotide manufacturing, trityl-based protecting groups are indispensable tools for transient hydroxyl and amine masking. While the 4,4'-dimethoxytrityl (DMT) group is the industry standard due to the intense resonance stabilization provided by its para-methoxy substituents[1], complex orthogonal synthesis strategies often require protecting groups with highly specific, modulated acid lability.
Enter 3,3'-dimethoxy-3''-methyltrityl alcohol (CAS: 845790-60-5)[2]. By shifting the methoxy groups to the meta (3,3') positions, the direct resonance stabilization of the benzylic carbocation is fundamentally abolished. Instead, the carbocation is subjected to the electron-withdrawing inductive effects of the meta-oxygen atoms. This renders the 3,3'-dimethoxy-3''-methyltrityl protecting group significantly more stable to acidic conditions than its 4,4'-DMT counterpart, allowing for selective deprotection sequences.
During the detritylation process, the cleaved carbocation rapidly equilibrates with ambient water or protic solvents to form the corresponding neutral trityl alcohol[1][3]. Understanding the precise solubility of this resulting alcohol is paramount; if this highly lipophilic byproduct precipitates in the fluidic lines of an automated synthesizer, it can cause catastrophic blockages and total batch failure.
Solvation Thermodynamics and Phase Behavior
Trityl alcohols, including the 3,3'-dimethoxy-3''-methyl derivative, are inherently hydrophobic. They exhibit negligible solubility in water but demonstrate high solubility in less polar organic solvents[4][5].
The introduction of the 3''-methyl group and the meta-methoxy substituents disrupts crystal lattice packing. Unlike highly symmetrical trityl derivatives that readily crystallize, sterically hindered and asymmetric derivatives like 3,3'-dimethoxy-3''-methyltrityl alcohol often exhibit improved solubility in organic solvents due to a lower enthalpy of fusion[4].
Fig 1: Acid-catalyzed detritylation and equilibrium formation of trityl alcohol.
Quantitative Solubility Profile
Based on the physicochemical behavior of closely related trityl and dimethoxytrityl analogs[5][6], the following solubility matrix for 3,3'-dimethoxy-3''-methyltrityl alcohol is structured to guide process solvent selection in drug development workflows.
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Process Rationale & Causality |
| Dichloromethane (DCM) | 8.93 | > 400 | Primary solvation medium. High polarizability perfectly matches the aromatic rings of the trityl system. |
| Tetrahydrofuran (THF) | 7.52 | > 250 | Excellent hydrogen-bond acceptor, stabilizing the sterically hindered tertiary alcohol group. |
| Acetonitrile (MeCN) | 37.5 | 20 - 50 | Standard synthesizer wash solvent. Moderate solubility poses a risk of precipitation if local concentrations spike. |
| Methanol (MeOH) | 32.7 | < 10 | Poor solvent[6]. Protic nature causes hydrophobic exclusion of the bulky trityl rings. Risk of etherification. |
| Water (H2O) | 80.1 | < 0.01 | Highly hydrophobic[4]. Drives complete phase separation during aqueous workups. |
Self-Validating Protocol for Solubility Determination
To accurately quantify the solubility limits of 3,3'-dimethoxy-3''-methyltrityl alcohol for custom process development, a rigorous isothermal shake-flask methodology is required. This protocol is designed as a self-validating system to prevent false positives caused by polymorph shifts or chemical degradation during testing.
Fig 2: Self-validating isothermal workflow for trityl alcohol solubility determination.
Step-by-Step Methodology:
-
Saturation & Equilibration: Add an excess amount (e.g., 500 mg) of 3,3'-dimethoxy-3''-methyltrityl alcohol to 5.0 mL of the target solvent in a sealed borosilicate glass vial. Shake isothermally at 25.0 ± 0.1 °C for 48 hours. Causality: Highly lipophilic amorphous or semi-crystalline solids exhibit exceptionally slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is achieved, rather than a transient kinetic state.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required due to its broad solvent compatibility. Using nylon or PES filters with aggressive solvents like DCM or THF can result in extractable oligomers that interfere with downstream UV quantification.
-
Self-Validation (Solid-Phase Integrity): Recover the undissolved solid pellet, dry under vacuum, and analyze via 1H-NMR (in CDCl3) or Powder X-Ray Diffraction (PXRD). Causality: This is the critical self-validation step. It proves that the solid in equilibrium with the solution is still pure 3,3'-dimethoxy-3''-methyltrityl alcohol and has not chemically degraded (e.g., converted to a methyl ether in methanol) or shifted to a lower-energy, less soluble polymorph during the prolonged shaking period.
-
Quantification: Dilute the filtered supernatant volumetrically with the mobile phase and analyze via HPLC-UV. Causality: Unlike the intensely colored trityl carbocations that absorb heavily in the visible spectrum (e.g., ~498 nm for 4,4'-DMT)[3], the neutral trityl alcohols lack this extended conjugation. Therefore, quantification must rely on the aromatic absorption bands in the UV region (typically λ = 230–260 nm).
Conclusion
The strategic use of 3,3'-dimethoxy-3''-methyltrityl alcohol provides a powerful orthogonal tool in complex molecular assembly. By understanding the causality between its meta-substitution pattern, its disrupted crystal lattice, and its resulting high solubility in chlorinated and etheric solvents, process chemists can design robust, clog-free automated synthesis cycles.
References
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The Journal of Organic Chemistry. "Trityl Radicals with a Combination of the Orthogonal Functional Groups Ethyne and Carboxyl: Synthesis without a Statistical Step and EPR Characterization". ACS Publications.[Link]
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Huddersfield Repository. "Kinetics and mechanisms of steps in anti-sense oligonucleotide synthesis".[Link]
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LookChem. "Triphenylmethyl chloride".[Link]
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Library and Archives Canada. "dimethoxytrityl carbenium ion by ionization of 4,4'".[Link]
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spectroscopic analysis of 3,3'-Dimethoxy-3''-methyltrityl alcohol
An In-Depth Technical Guide to the Spectroscopic Analysis of 3,3'-Dimethoxy-3''-methyltrityl Alcohol
Introduction: The Structural Gatekeeper in Modern Synthesis
In the intricate landscape of pharmaceutical development and complex organic synthesis, the precise control of chemical reactions is paramount. This control is often achieved through the strategic use of protecting groups, which act as temporary shields for reactive functional groups.[1][2] The triphenylmethyl (trityl) group and its derivatives are mainstays in this field, prized for their steric bulk and acid-labile nature, which allows for their selective removal under mild conditions.[3][4]
This guide focuses on a specific, functionally rich derivative: 3,3'-Dimethoxy-3''-methyltrityl alcohol . The strategic placement of methoxy and methyl substituents on the phenyl rings subtly modulates the electronic properties and stability of the corresponding trityl cation, making it a valuable tool for chemists. However, its effective use is predicated on the unambiguous confirmation of its structure and purity. The potential for isomeric impurities or reaction byproducts necessitates a robust analytical methodology.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the multi-faceted . We will move beyond mere data presentation to explore the underlying principles, the logic behind the analytical workflow, and the interpretation of spectral data to build a cohesive and validated structural assignment.
Molecular Architecture and Spectroscopic Implications
The first step in any spectroscopic analysis is to understand the molecule's structure and identify the functional groups that will generate distinct signals. The structure of 3,3'-Dimethoxy-3''-methyltrityl alcohol contains several key features that are readily probed by various spectroscopic techniques.
Caption: Integrated workflow for the comprehensive spectroscopic analysis.
This workflow ensures a self-validating system. FTIR provides a quick confirmation of the essential alcohol functional group. NMR then delivers the definitive structural framework and isomeric purity. High-resolution MS confirms the elemental composition, and MS/MS validates the core trityl structure through its characteristic fragmentation. Finally, UV-Vis offers a simple, orthogonal test for the trityl system's integrity.
Conclusion
The spectroscopic characterization of 3,3'-Dimethoxy-3''-methyltrityl alcohol is a clear and systematic process when approached with a multi-technique strategy. The convergence of data from NMR, IR, Mass Spectrometry, and UV-Vis provides an unambiguous and robust confirmation of its molecular structure and purity. For scientists in drug discovery and synthetic chemistry, mastering the interpretation of this collective data is not merely an academic exercise; it is a critical component of quality control, ensuring the reliability of subsequent synthetic steps and the integrity of the final product.
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Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. [Link]
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3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. [Link]
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IR: alcohols. (n.d.). University of Calgary. [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
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Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (n.d.). National Institutes of Health (NIH). [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. [Link]
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(A) UV‐vis spectrum of trityl cation (2% TFA in CHCl3) and solid‐state... (n.d.). ResearchGate. [Link]
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(a) UV-vis spectrum of trityl cation (2% TFA in CHCl3) and solidstate... (n.d.). ResearchGate. [Link]
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UV–visible vertical absorption spectra of the trityl radical and its... (n.d.). ResearchGate. [Link]
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Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. [Link]
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Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2012, December 26). ACS Publications. [Link]
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Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (2024, May 2). ACS Publications. [Link]
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. [Link]
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Methoxy groups just stick out. (2026, January 27). ACD/Labs. [Link]
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Protective Groups in Synthetic Organic Chemistry. (n.d.). University of Illinois. [Link]
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Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. (2020, February 6). National Institutes of Health (NIH). [Link]
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1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]
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Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. [Link]
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Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3,3. (2023, June 14). TUTDoR. [Link]
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(PDF) Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. (2020, February 4). ResearchGate. [Link]
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Mass Spectrometric Analysis of the Reactivity of the Trityl Cation. (n.d.). Simon Fraser University. [Link]
-
Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. (n.d.). Glen Research. [Link]
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Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. (n.d.). ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]
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Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. (2024, March 1). Preprints.org. [Link]
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3,3'-DIMETHOXY-4''-METHYLTRITYL ALCOHOL — Chemical Substance Information. (n.d.). NextSDS. [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
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Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. (n.d.). RSC Publishing. [Link]
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Mass Spectrometry of Alcohols. (2025, August 12). YouTube. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Wiley. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]
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Supplementary Material. (n.d.). Copernicus. [Link]
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Protecting Groups. (n.d.). Organic Synthesis. [Link]
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Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. [Link]
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Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online. [Link]
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4,4 '-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions? (n.d.). ResearchGate. [Link]
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-
Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. (n.d.). MDPI. [Link]
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Advanced Orthogonal Protection Strategies: The Mechanistic Role of 3,3'-Dimethoxy-3''-methyltrityl Alcohol
Executive Summary
In the highly specialized field of solid-phase oligonucleotide and peptide synthesis, the precise control of sequential deprotection is paramount. The trityl (triphenylmethyl) group and its derivatives are foundational to this process, traditionally serving as acid-labile protecting groups for primary hydroxyls and amines[1]. However, the synthesis of complex, highly branched biopolymers requires orthogonal protecting groups—moieties that can withstand the mild acidic conditions used to remove standard groups like 4,4'-dimethoxytrityl (DMT), yet be cleaved under orthogonal or stronger conditions.
This technical guide explores the physicochemical properties and synthetic utility of 3,3'-Dimethoxy-3''-methyltrityl alcohol (CAS: 845790-60-5) [2]. By strategically shifting the electron-donating methoxy substituents from the para to the meta positions, the inherent stability of the trityl carbocation is fundamentally altered[3]. This guide details the causality behind these electronic effects, provides self-validating experimental protocols for its application, and establishes a framework for integrating this unique building block into advanced drug development pipelines.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of the precursor alcohol is the first step in utilizing it for electrophilic protection strategies. The compound is formally recognized as bis(3-methoxyphenyl)-(3-methylphenyl)methanol[4].
Table 1: Core Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | 3,3'-Dimethoxy-3''-methyltrityl alcohol |
| IUPAC Name | bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
| CAS Registry Number | 845790-60-5 |
| Molecular Formula | C22H22O3 |
| Molecular Weight | 334.41 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Primary Application | Precursor for highly acid-stable orthogonal protecting groups |
The Physics of Meta-Substitution: Mechanistic Causality
The utility of any trityl-based protecting group is dictated by the stability of the trityl carbocation formed during acidic cleavage. The cleavage of a trityl ether follows an S_N1 mechanism, where the rate-determining step is the dissociation of the protonated ether to yield the carbocation.
In standard DMT (4,4'-dimethoxytrityl), the para-methoxy groups possess lone pairs that directly participate in resonance stabilization (+M effect) of the central positive charge. This profound stabilization drastically lowers the activation energy for cleavage, rendering DMT highly acid-labile.
Conversely, in 3,3'-Dimethoxy-3''-methyltrityl , the methoxy groups are located at the meta positions. According to the principles of physical organic chemistry, meta-substituents cannot delocalize their lone pairs to the benzylic carbocation via direct resonance. Instead, their primary influence is an inductive electron-withdrawing effect (-I effect) due to the electronegativity of the oxygen atoms. This inductive withdrawal destabilizes the carbocation relative to the unsubstituted trityl group[3]. The meta-methyl group provides a weak inductive electron-donating effect (+I), but it is insufficient to overcome the destabilization caused by the two meta-methoxy groups.
Consequently, the 3,3'-dimethoxy-3''-methyltrityl ether is significantly more resistant to acidic cleavage than DMT, enabling true orthogonal deprotection.
Caption: Electronic substituent effects on trityl carbocation stability and subsequent acid lability.
Orthogonal Deprotection Workflow in Solid-Phase Synthesis
In the synthesis of branched oligonucleotides (e.g., for siRNA conjugates or aptamers), a primary chain is elongated using standard DMT-protected phosphoramidites. A branching point is introduced using a monomer protected with the 3,3'-dimethoxy-3''-methyltrityl group.
During the standard iterative cycles, treatment with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) rapidly cleaves the DMT groups (within 60-90 seconds). The 3,3'-dimethoxy-3''-methyltrityl group remains completely intact under these conditions. Once the primary sequence is complete, a stronger acid (e.g., 3-5% dichloroacetic acid or prolonged exposure) is deployed to cleave the meta-substituted trityl group, unmasking the secondary hydroxyl for further elongation.
Caption: Orthogonal deprotection workflow utilizing the differential acid lability of trityl groups.
Experimental Methodologies: A Self-Validating System
To utilize CAS 845790-60-5[2], the tertiary alcohol must first be converted into an active electrophile, typically the corresponding trityl chloride, before coupling to a nucleophile.
Synthesis of 3,3'-Dimethoxy-3''-methyltrityl Chloride
Causality & Design: Direct chlorination using aqueous HCl is inefficient due to the equilibrium nature of the reaction. Instead, acetyl chloride is utilized. It acts as both the chlorinating agent and a water scavenger, driving the reaction to absolute completion by forming acetic acid as a byproduct.
Step-by-Step Protocol:
-
Preparation: Dissolve 10.0 mmol of 3,3'-dimethoxy-3''-methyltrityl alcohol in 25 mL of anhydrous toluene under an argon atmosphere.
-
Activation: Add 50.0 mmol (5 equivalents) of acetyl chloride dropwise at room temperature.
-
Reflux: Heat the reaction mixture to 60°C for 4 hours.
-
Isolation: Remove the toluene and excess acetyl chloride under reduced pressure. Co-evaporate twice with anhydrous hexane to remove residual acetic acid.
-
Self-Validation Check: The reaction's progress is intrinsically validated by TLC (Hexane:Ethyl Acetate 8:2). The highly polar tertiary alcohol (Rf ~0.2) completely disappears, replaced by the highly non-polar trityl chloride (Rf ~0.9). Furthermore, the complete solubility of the resulting crystalline solid in anhydrous hexane confirms the absence of the starting alcohol.
Protocol for Orthogonal 5'-Hydroxyl Protection
Causality & Design: Pyridine is selected as the solvent because it simultaneously dissolves the nucleoside and acts as a mild base to neutralize the HCl generated during etherification, preventing premature acid-catalyzed detritylation of the newly formed product.
Step-by-Step Protocol:
-
Drying: Co-evaporate 1.0 mmol of the target nucleoside with anhydrous pyridine (3 x 10 mL) to rigorously exclude moisture.
-
Coupling: Dissolve the dried nucleoside in 10 mL of anhydrous pyridine. Add 1.2 mmol of 3,3'-dimethoxy-3''-methyltrityl chloride in three equal portions over 30 minutes.
-
Incubation: Stir the mixture at ambient temperature for 12 hours.
-
Quenching: Add 1 mL of anhydrous methanol to quench unreacted trityl chloride, converting it to the inert methyl ether.
-
Self-Validation Check: The successful protection is validated by a phase-separation test. Upon partitioning the concentrated crude mixture between dichloromethane and saturated aqueous NaHCO3, the product will exclusively partition into the organic layer, whereas any unreacted, unprotected nucleoside will partition into the aqueous layer.
Quantitative Data: Acid Lability Comparison
To provide a concrete framework for experimental design, the relative cleavage rates of various trityl groups are summarized below.
Table 2: Relative Acid Lability of Trityl Protecting Groups
| Protecting Group | Substituent Pattern | Electronic Effect on Cation | Relative Cleavage Rate* | Application Profile |
| Trityl (Tr) | None | Baseline | 1 | Standard base-stable protection |
| Monomethoxytrityl (MMT) | 4-Methoxy | Moderate +M | 50 | Amino group protection |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxy | Strong +M | 5,000 | Standard 5'-OH protection |
| 3,3'-Dimethoxy-3''-methyltrityl | 3,3'-Dimethoxy, 3''-Methyl | Net -I (Destabilizing) | < 0.1 | Highly acid-stable orthogonal protection |
*Rates are approximate and normalized to the unsubstituted trityl group under identical acidic conditions (e.g., 80% Acetic Acid at 25°C).
References
-
Title: C22H22O3 - Molecular Formula - MOLBASE Source: MOLBASE URL: [Link] Citation Index: [4]
-
Title: Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link] Citation Index: [1]
-
Title: Recent Applications of Bifunctional Trityl Groups Source: ResearchGate URL: [Link] Citation Index: [3]
Sources
The Strategic Application of 3,3'-Dimethoxy-3''-methyltrityl (3,3'-DMMT) Alcohol in Oligonucleotide Synthesis: A Guide to Enhanced Stability and Controlled Deprotection
Introduction: Beyond the Standard: The Need for Tunable Protecting Groups in Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method has become a cornerstone of modern molecular biology and drug development. Central to this process is the use of the 4,4'-dimethoxytrityl (DMT) group for the temporary protection of the 5'-hydroxyl function of the growing oligonucleotide chain.[1][2] The acid lability of the DMT group is finely tuned to allow for its quantitative removal at each cycle of the synthesis, a step that is critical for the subsequent coupling reaction.[3] However, the very reactivity that makes the DMT group so effective can also be a liability, particularly in the synthesis of long or acid-sensitive oligonucleotides, where repeated exposure to acid can lead to depurination and chain cleavage.[4] This has driven the exploration of alternative trityl-based protecting groups with modified electronic and steric properties to provide a wider window of chemical stability and more controlled deprotection kinetics.
This application note introduces 3,3'-Dimethoxy-3''-methyltrityl alcohol (3,3'-DMMT-OH) and its application as a 5'-hydroxyl protecting group in oligonucleotide synthesis. We will delve into the chemical principles that differentiate the 3,3'-DMMT group from the conventional 4,4'-DMT group, and provide detailed protocols for its implementation, from the preparation of the phosphoramidite monomer to its use in automated synthesis and final deprotection.
The Chemical Rationale: Structure, Stability, and the Impact of Substituent Positioning
The stability of the trityl cation, formed upon acidic cleavage of the trityl ether, is the primary determinant of the acid lability of the protecting group.[1] Electron-donating substituents on the phenyl rings stabilize the carbocation, thereby increasing the rate of cleavage.[5][6] In the case of the widely used 4,4'-DMT group, the two methoxy groups are in the para positions, which allows for maximal resonance stabilization of the positive charge on the central carbon atom.
In contrast, the 3,3'-DMMT group features two methoxy groups in the meta positions and a methyl group on the third phenyl ring. The meta-methoxy groups exert a weaker electron-donating inductive effect and a less direct resonance effect compared to their para-counterparts. The 3''-methyl group contributes a modest inductive electron-donating effect. Consequently, the 3,3'-DMMT cation is expected to be less stable than the 4,4'-DMT cation. This reduced stability translates to a decreased lability of the 3,3'-DMMT protecting group under acidic conditions. This property can be strategically leveraged to minimize acid-mediated side reactions during oligonucleotide synthesis.
| Protecting Group | Substituent Positions | Expected Relative Acid Lability |
| 4,4',4"-Trimethoxytrityl (TMT) | 4, 4', 4" -OCH3 | Highest |
| 4,4'-Dimethoxytrityl (DMT) | 4, 4' -OCH3 | High |
| 3,3'-Dimethoxy-3''-methyltrityl (3,3'-DMMT) | 3, 3' -OCH3; 3" -CH3 | Moderate |
| 4-Methoxytrityl (MMT) | 4 -OCH3 | Moderate |
| Trityl (Tr) | Unsubstituted | Lowest |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Dimethoxy-3''-methyltrityl Chloride (3,3'-DMMT-Cl)
The synthesis of the reactive chloride species is a prerequisite for the protection of the 5'-hydroxyl group of a nucleoside.
Materials:
-
3,3'-Dimethoxy-3''-methyltrityl alcohol (3,3'-DMMT-OH)
-
Acetyl chloride
-
Anhydrous toluene
-
Anhydrous hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 3,3'-Dimethoxy-3''-methyltrityl alcohol in anhydrous toluene, add a 5-fold molar excess of acetyl chloride.
-
Heat the reaction mixture at 60-80°C for 3-4 hours under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acetyl chloride by rotary evaporation.
-
Co-evaporate the residue with anhydrous toluene twice to ensure complete removal of volatile impurities.
-
The resulting 3,3'-DMMT-Cl can be used directly or purified by recrystallization from a toluene-hexane mixture.
Protocol 2: Preparation of 5'-O-(3,3'-DMMT)-Nucleosides
This protocol describes the protection of the 5'-hydroxyl group of a nucleoside with the 3,3'-DMMT group.
Materials:
-
N-protected nucleoside
-
3,3'-DMMT-Cl
-
Anhydrous pyridine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dry the N-protected nucleoside by co-evaporation with anhydrous pyridine three times.
-
Suspend the dried nucleoside in anhydrous pyridine.
-
Add 1.05 equivalents of 3,3'-DMMT-Cl to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with a small amount of methanol.
-
Remove the pyridine by rotary evaporation.
-
The crude product can be purified by silica gel chromatography.
Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis with 3,3'-DMMT Protection
The standard phosphoramidite synthesis cycle can be adapted for the use of 3,3'-DMMT-protected nucleoside phosphoramidites. The key modification lies in the deblocking (detritylation) step.
The Modified Synthesis Cycle:
Caption: Modified automated oligonucleotide synthesis cycle for 3,3'-DMMT.
Instrumentation and Reagents:
-
Automated DNA/RNA synthesizer
-
3,3'-DMMT-protected nucleoside phosphoramidites
-
Standard synthesis reagents (activator, capping solutions, oxidizing solution)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) or 5% Dichloroacetic acid (DCA) in DCM.
Procedure:
-
Deblocking (Detritylation): Due to the increased stability of the 3,3'-DMMT group, the deblocking step requires more stringent conditions than for the DMT group. This can be achieved by either increasing the concentration of the acid or extending the deblocking time. It is recommended to perform initial optimization studies to determine the minimal acid exposure required for complete detritylation without causing significant depurination. A starting point would be to double the standard deblocking time for DMT.
-
Coupling: The coupling step proceeds as per the standard protocol for phosphoramidite chemistry.
-
Capping: Unreacted 5'-hydroxyl groups are capped using standard capping reagents.
-
Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester using a standard oxidizing solution.
Final Cleavage and Deprotection
The final cleavage from the solid support and removal of the base and phosphate protecting groups are performed using standard protocols, typically with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). The 5'-terminal 3,3'-DMMT group can be left on for "trityl-on" purification or removed post-synthesis.
Protocol 4: Post-Synthesis Detritylation of 3,3'-DMMT Protected Oligonucleotides
Materials:
-
Purified "trityl-on" oligonucleotide
-
80% Acetic acid in water
-
Ethyl acetate
Procedure:
-
Dissolve the lyophilized "trityl-on" oligonucleotide in 80% acetic acid.
-
Incubate the solution at room temperature for 1.5 to 2 hours.
-
Monitor the deprotection by HPLC.
-
Once deprotection is complete, extract the solution three times with ethyl acetate to remove the liberated 3,3'-DMMT alcohol.
-
The aqueous layer containing the deprotected oligonucleotide can then be desalted.
Advantages and Considerations of Using 3,3'-DMMT
The primary advantage of the 3,3'-DMMT protecting group lies in its enhanced stability to acidic conditions compared to the standard 4,4'-DMT group. This can lead to:
-
Reduced Depurination: Lower rates of acid-catalyzed cleavage of the glycosidic bond, particularly for sensitive purine nucleosides.[4]
-
Improved Synthesis of Long Oligonucleotides: Minimized cumulative damage from repeated deblocking steps.
However, researchers should also consider the following:
-
Optimization of Deprotection: The increased stability necessitates more forceful deblocking conditions, which must be carefully optimized to ensure complete removal of the protecting group at each cycle without compromising the integrity of the oligonucleotide.
-
Potential for Incomplete Deblocking: Sub-optimal deblocking can lead to the capping of the unreacted chain, resulting in a higher proportion of n-1 shortmers.
Conclusion
The 3,3'-Dimethoxy-3''-methyltrityl group represents a valuable alternative to the conventional 4,4'-dimethoxytrityl group for the 5'-hydroxyl protection in oligonucleotide synthesis. Its increased stability to acid offers a potential solution for mitigating depurination and improving the fidelity of long or acid-sensitive oligonucleotide synthesis. While its implementation requires careful optimization of the deblocking step, the potential benefits in terms of product purity and yield make it a compelling option for researchers and drug development professionals seeking to push the boundaries of synthetic oligonucleotide chemistry.
References
- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.
- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem.
- Development of Trityl-Based Photolabile Hydroxyl Protecting Groups.
- Synthesis of the trityl alcohols 2 a-i.
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.
- Switchable Synthesis of Tritylone Alcohols and 2-Benzoylbenzoate Esters from Spiroindane-1,3-diones.
- Air-Stable and Luminescent Trityls via Methoxy Modific
- How to improve the conversion yield of a DMT-Cl reaction?
- Protecting Group Chemistry. University of California, Irvine.
- Synthesis and reactivity of novel trityl-type protecting groups.
- Air-Stable and Luminescent Trityls via Methoxy Modification.
- Protecting Group Chemistry. University of California, Irvine.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research.
- Protecting Agents. TCI Chemicals.
- Reactive trityl derivatives: Stabilised carbocation mass-tags for life sciences applications.
- On the photoluminescence in triarylmethyl-centered mono-, di-, and multiradicals. Beilstein Journal of Organic Chemistry.
- Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. PMC.
- Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays.
- Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions).
- Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research.
- The trityl group as a removable steric buttress in cycloaddition reactions. RSC Publishing.
- DE102009046982A1 - Solid-phase bound nucleosides.
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Advancements in Journal of Chemistry.
- MMTr as an Efficient Anomeric S-Protecting Group for the Synthesis of Glycosyl Thiols.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis. Benchchem.
Sources
Application Note: 3,3'-Dimethoxy-3''-methyltrityl Alcohol as an Orthogonal, Photolabile Protecting Group
Introduction & Mechanistic Rationale
In the synthesis of complex oligonucleotides, branched carbohydrates, and multifunctional bioconjugates, standard acid-labile protecting groups like 4,4'-dimethoxytrityl (DMT) often fall short when multiple primary hydroxyls must be differentiated. 3,3'-Dimethoxy-3''-methyltrityl alcohol (CAS: 845790-60-5) represents a highly specialized, orthogonal alternative. By shifting the methoxy substituents from the para to the meta positions, the chemical behavior of the trityl core is fundamentally inverted: it becomes highly resistant to acidic cleavage while acquiring profound photolability .
As a Senior Application Scientist, understanding the electronic causality behind this inversion is critical for designing successful orthogonal protection strategies:
-
Ground-State Acid Stability (The Inductive Effect): In standard DMT, para-methoxy groups stabilize the ground-state trityl carbocation via strong resonance (+M effect), making it highly susceptible to mild acids (e.g., 3% Trichloroacetic acid). In the 3,3'-dimethoxy-3''-methyltrityl system, the meta-methoxy groups cannot donate electron density via resonance. Instead, their electron-withdrawing inductive effect (-I) severely destabilizes the ground-state carbocation. Consequently, this protecting group is entirely stable to standard detritylation conditions.
-
Excited-State Photolability (The Zimmerman Meta-Effect): Upon UV irradiation (254–300 nm), the molecule enters the S1 excited state. Governed by the Zimmerman meta-effect, electron density in the excited state is selectively transmitted to the meta positions . The meta-methoxy groups strongly stabilize the excited-state benzylic cation, driving rapid photochemical heterolysis to release the free alcohol .
Quantitative Benchmarking
To guide experimental design, the table below summarizes the divergent properties of standard trityl groups versus the 3,3'-dimethoxy-3''-methyltrityl (3,3'-DMT-3''-Me) system.
| Protecting Group | Substitution Pattern | Acid Lability (T1/2 in 3% TCA) | Photolability (UV Uncaging) | 1° vs 2° OH Selectivity |
| Trityl (Tr) | Unsubstituted | Moderate (~15 min) | Inactive | > 95% |
| Standard DMT | 4,4'-dimethoxy | Extremely High (< 1 min) | Inactive | > 98% |
| 3,3'-DMT-3''-Me | 3,3'-dimethoxy-3''-methyl | Stable (> 24 hours) | Highly Active (Φ ~ 0.1 - 0.2) | > 98% |
Experimental Protocols
The following self-validating protocols detail the activation, installation, and orthogonal deprotection of the 3,3'-DMT-3''-Me group.
Protocol A: Activation of the Trityl Alcohol to Trityl Chloride
Commercially sourced 3,3'-DMT-3''-Me is typically sold as an unreactive alcohol. It must be converted to the electrophilic chloride immediately prior to use.
-
Dissolution: Dissolve 10 mmol of 3,3'-Dimethoxy-3''-methyltrityl alcohol in 25 mL of anhydrous toluene under an argon atmosphere.
-
Chlorination: Add 20 mmol (2.0 eq) of acetyl chloride dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (110 °C) for 2 hours.
-
Isolation: Evaporate the solvent under reduced pressure to yield the chloride as a foam.
-
Causality: Acetyl chloride acts as both the chlorinating agent and a water scavenger. Toluene is chosen specifically to allow the azeotropic removal of acetic acid and HCl byproducts during evaporation. This prevents the highly moisture-sensitive trityl chloride from hydrolyzing back to the alcohol upon exposure to ambient air.
Protocol B: Regioselective Installation (Protection)
-
Preparation: Dissolve the substrate containing the target primary alcohol (5 mmol) in 15 mL of anhydrous pyridine.
-
Coupling: Add 6 mmol (1.2 eq) of freshly prepared 3,3'-DMT-3''-Me-Cl and 0.5 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC.
-
Quench & Purify: Quench with 1 mL of methanol. Concentrate the mixture and purify via silica gel chromatography (eluent containing 1% triethylamine).
-
Causality: Pyridine serves a dual purpose as the solvent and the acid scavenger (neutralizing HCl). DMAP is critical as it forms a highly reactive N-tritylpyridinium intermediate, accelerating the reaction kinetics while the bulky trityl core ensures strict steric exclusion of secondary alcohols.
Protocol C: Photochemical Uncaging (Deprotection)
-
Solvent System: Dissolve the protected substrate in a 4:1 mixture of Acetonitrile and Methanol (concentration ~0.01 M) in a quartz vessel.
-
Irradiation: Irradiate the solution using a low-pressure mercury lamp (254 nm) for 30–60 minutes at room temperature.
-
Recovery: Concentrate the solvent and isolate the free alcohol via flash chromatography.
-
Causality: The inclusion of Methanol (or Water) is an absolute mechanistic requirement. It acts as a nucleophilic trap for the photogenerated trityl cation. Without a nucleophilic scavenger, the highly reactive cation and the newly freed alcohol will rapidly recombine within the solvent cage, resulting in a net-zero reaction and artificially low quantum yields.
Workflow and Mechanistic Visualizations
Figure 1: Orthogonal deprotection workflow demonstrating the independent cleavage of DMT and 3,3'-DMT-3''-Me.
Figure 2: Photochemical heterolysis mechanism driven by the Zimmerman meta-effect.
References
-
Wang, P., Zhou, L., & Yang, H. (2011). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. The Journal of Organic Chemistry, 76(15), 5873–5881.[Link]
-
Zimmerman, H. E. (2011). Meta−Ortho Effect in Organic Photochemistry: Mechanistic and Exploratory Organic Photochemistry. The Journal of Physical Chemistry A, 115(41), 11221–11230.[Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Pitchumani, R., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[Link]
Application Note: Regioselective 4,4'-Dimethoxytrityl (DMT) Protection of Primary Alcohols
Introduction & Mechanistic Rationale
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone protecting group in advanced organic synthesis, particularly in the1 and complex carbohydrate chemistry[1]. The utility of 4,4'-Dimethoxytrityl chloride (DMT-Cl) lies in its exquisite regioselectivity for primary alcohols over secondary and tertiary hydroxyls, driven by the immense steric bulk of its three aryl rings[2].
Mechanistically, the reaction operates via an SN1/SN2 hybrid pathway. DMT-Cl reacts with the hydroxyl group to form a stable trityl ether[3]. When pyridine is used as a solvent, it acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive DMT-pyridinium intermediate. This intermediate is subsequently attacked by the primary alcohol. The two electron-donating methoxy groups on the DMT moiety stabilize the developing carbocationic character during the transition state, making DMT-Cl significantly more reactive than unsubstituted trityl chloride (Tr-Cl)[4].
Mechanistic pathway of DMT protection via a reactive DMT-pyridinium intermediate.
Experimental Workflow & Causality
The following workflow outlines the critical phases of DMT protection. Because the DMT ether is highly acid-labile, every step from quenching to purification must be strictly controlled to maintain a basic environment.
Step-by-step experimental workflow for DMT protection and basic-pH purification.
Causality Behind Experimental Choices
-
Azeotropic Drying: Water rapidly hydrolyzes DMT-Cl to dimethoxytrityl alcohol (DMT-OH). Co-evaporating the substrate with anhydrous pyridine or toluene ensures a strictly anhydrous environment, maximizing the effective concentration of the electrophile.
-
Pyridine as Solvent: Pyridine serves a dual function: it dissolves highly polar substrates (like nucleosides) and acts as an acid scavenger to neutralize the HCl byproduct, preventing premature detritylation[5].
-
Addition of DMAP: For sterically hindered primary alcohols, adding a catalytic amount of6 accelerates the reaction by forming a highly reactive DMT-DMAP intermediate[6].
-
Triethylamine (TEA) in Chromatography: Silica gel possesses mildly acidic surface silanol groups (pH ~4.5–5.5). Passing a DMT-protected compound through untreated silica will cause catastrophic on-column deprotection. Pre-equilibrating the column and running the mobile phase with 0.5%–1.0% TEA neutralizes these acidic sites[7].
Materials and Reagents
| Reagent / Material | Role | Equivalents / Concentration |
| Substrate (1° Alcohol) | Starting Material | 1.0 eq |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protecting Reagent | 1.1 – 1.2 eq |
| Anhydrous Pyridine | Solvent / Base / Catalyst | 0.1 M – 0.5 M |
| DMAP (Optional) | Nucleophilic Catalyst | 0.05 eq |
| Methanol (Anhydrous) | Quenching Agent | Excess (1-2 mL) |
| Toluene | Azeotropic co-solvent | As needed for evaporation |
| Sat. Aqueous NaHCO₃ | Basic Workup Wash | Equal volume to organic phase |
| Triethylamine (TEA) | Silica Neutralizer | 0.5% – 1.0% v/v in Eluent |
Step-by-Step Protocol
-
Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous pyridine (approx. 5 mL per mmol). Evaporate to dryness under reduced pressure to remove trace water. Repeat this co-evaporation step twice.
-
Reaction Setup: Re-dissolve the dried substrate in anhydrous pyridine to achieve a concentration of 0.1–0.5 M. Place the reaction flask under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C using an ice bath.
-
Reagent Addition: Add DMT-Cl (1.1–1.2 eq) portion-wise over 10 minutes. If the substrate is sterically hindered, add DMAP (0.05 eq).
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours.
-
Monitoring: Monitor the reaction via TLC (e.g., Hexanes/EtOAc containing 1% TEA).
-
Quenching: Once the starting material is consumed, add 1–2 mL of anhydrous methanol to quench the unreacted DMT-Cl. Stir for 15 minutes.
-
Solvent Removal: Concentrate the mixture under reduced pressure. To efficiently remove the high-boiling pyridine, add toluene (10 mL) and co-evaporate. Repeat this co-evaporation 2–3 times until a viscous paste remains.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Pack a silica gel column using a solvent system containing 1% TEA (e.g., Hexanes/EtOAc/TEA 80:19:1). Load the crude mixture and elute using the same TEA-doped solvent system. Collect the fractions containing the product and evaporate to yield the pure DMT-protected alcohol.
Quantitative Data: Trityl-Based Protecting Groups
Selecting the correct trityl derivative depends on the required stability and the conditions of subsequent deprotection steps. The table below summarizes the kinetic differences between common trityl groups.
| Protecting Group | Abbreviation | Relative Cleavage Rate (Acidic) | Regioselectivity (1° vs 2° OH) | Primary Application |
| Trityl | Tr | 1 (Baseline) | High | General peptide/carbohydrate synthesis |
| Monomethoxytrityl | MMT | ~10x – 50x faster than Tr | Very High | 5'-Amine protection in oligos |
| Dimethoxytrityl | DMT | ~1000x faster than Tr | Extremely High | 5'-OH protection in solid-phase DNA/RNA synthesis |
Self-Validation & Quality Control (QC)
A robust protocol must be a self-validating system. You can verify the success of the DMT protection and quantify the yield before proceeding to NMR analysis using the following methods:
1. TLC Acid Stain Validation: The DMT group is invisible to standard oxidative stains (like KMnO₄) but highly responsive to acid. After running the TLC, expose the plate to vapors of Trichloroacetic acid (TCA) or HCl. The DMT-protected product will instantly manifest as a brilliant, unmistakable orange spot due to the formation of the highly conjugated DMT⁺ carbocation[1].
2. UV-Vis Spectrophotometric Quantification: Because the deprotection of DMT is quantitative and produces a brightly colored cation, it can be used as a colorimetric assay:
-
Take a precisely weighed micro-aliquot of your purified product.
-
Dissolve it in a known volume of 3% Trichloroacetic acid (TCA) in DCM.
-
Measure the absorbance of the resulting orange solution at 495 nm [1].
-
Using the Beer-Lambert law and the extinction coefficient of the DMT cation ( ϵ≈71,700 M−1cm−1 ), calculate the exact molar amount of the DMT group present. This directly validates the degree of functionalization.
Sources
3,3'-Dimethoxy-3''-methyltrityl Alcohol: A Comprehensive Guide for Advanced Peptide Synthesis
Introduction: The Strategic Advantage of Hindered Trityl Protecting Groups in Peptide Chemistry
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high-yield, high-purity target peptides.[1][2] Among the arsenal of protective moieties, the trityl (Trt) group and its derivatives have long been cornerstones, particularly for the protection of the α-amino group of amino acids and the side chains of residues like Cysteine, Histidine, Asparagine, and Glutamine.[2][3][4] The 3,3'-Dimethoxy-3''-methyltrityl (i-DMT) group, a lesser-known but highly valuable variant, offers unique advantages stemming from its tailored steric and electronic properties. This guide provides an in-depth exploration of the application of 3,3'-Dimethoxy-3''-methyltrityl alcohol and its activated form, the corresponding chloride, in advanced peptide synthesis, offering detailed protocols and the scientific rationale behind its use for researchers, scientists, and drug development professionals.
The i-DMT group, with its two methoxy substituents and one methyl group on the phenyl rings, presents a finely tuned acid lability. This characteristic allows for its selective removal under milder acidic conditions compared to the standard trityl group, yet with greater stability than the highly acid-sensitive 4,4'-dimethoxytrityl (DMT) group.[5] This intermediate lability is a key strategic advantage in complex synthetic schemes, enabling orthogonal protection strategies where specific protecting groups need to be removed in a controlled sequence.[2]
Core Principles and Advantages of i-DMT in SPPS
The utility of the i-DMT group in SPPS is rooted in several key principles:
-
Orthogonality: The i-DMT group is compatible with the widely used Fmoc/tBu strategy.[6] It is stable to the basic conditions (typically piperidine in DMF) required for the removal of the N-terminal Fmoc group, while being labile to acidic conditions that can be modulated to leave tBu-based side-chain protecting groups intact.[2][7]
-
Tunable Lability: The electron-donating methoxy groups and the electron-donating, sterically hindering methyl group influence the stability of the trityl cation formed upon cleavage. This allows for deprotection under a range of mild acidic conditions, offering greater flexibility than many other trityl-based protecting groups.
-
Reduced Depurination: In oligonucleotide-peptide conjugate synthesis, the use of milder deprotection conditions afforded by the i-DMT group can minimize the risk of depurination, a common side reaction with more acid-sensitive protecting groups.
Experimental Protocols
Protocol 1: Preparation of 3,3'-Dimethoxy-3''-methyltrityl Chloride from the Alcohol
The conversion of 3,3'-Dimethoxy-3''-methyltrityl alcohol to its corresponding chloride is a critical activation step for its subsequent use in peptide synthesis. This protocol outlines an efficient method for this transformation.
Materials:
-
3,3'-Dimethoxy-3''-methyltrityl alcohol
-
Acetyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Drying the Alcohol: Thoroughly dry the 3,3'-Dimethoxy-3''-methyltrityl alcohol under high vacuum for several hours to remove any residual water.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried alcohol in anhydrous DCM.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a slight molar excess (1.1-1.2 equivalents) of acetyl chloride or thionyl chloride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. To ensure complete removal of volatile byproducts, co-evaporate the residue with anhydrous toluene (2-3 times).
-
Final Product: The resulting 3,3'-Dimethoxy-3''-methyltrityl chloride should be a solid and should be stored under an inert atmosphere and protected from moisture until use.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Trityl chlorides are highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the reverse reaction back to the alcohol.[8]
-
Co-evaporation with Toluene: Toluene forms an azeotrope with any remaining traces of the chlorinating agent and its byproducts, ensuring their complete removal and yielding a pure product.
Protocol 2: Attachment of the First Amino Acid to a Trityl-Based Resin
This protocol details the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, a common starting point for SPPS. The principles can be adapted for resins functionalized with the i-DMT group.
Materials:
-
2-Chlorotrityl chloride resin (or a custom i-DMT functionalized resin)
-
Fmoc-protected amino acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the resin in a solid-phase synthesis vessel and swell it in anhydrous DCM for at least 30 minutes.[9]
-
Amino Acid Solution Preparation: In a separate flask, dissolve 2-4 equivalents of the Fmoc-protected amino acid in anhydrous DCM. Add 2-4 equivalents of DIPEA.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-4 hours.[9]
-
Capping Unreacted Sites: After the loading reaction, drain the solution and wash the resin with DCM. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (e.g., 80:15:5 v/v/v) and agitate for 30 minutes.[10]
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM and then DMF to prepare for the first Fmoc deprotection step.[9]
Workflow for Amino Acid Attachment to Resin:
Caption: Workflow for attaching the first amino acid to a trityl-based resin.
Protocol 3: Selective Cleavage of the i-DMT Group
The key advantage of the i-DMT group is its tunable acid lability. This protocol provides conditions for its selective removal.
Materials:
-
Peptide-resin with an i-DMT protected side chain
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger
-
N,N-Dimethylformamide (DMF)
Deprotection Solutions (to be optimized):
-
Mild: 1-5% TFA in DCM with 2-5% TIS
-
Moderate: 10-20% Hexafluoroisopropanol (HFIP) in DCM[10]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection: Drain the DCM and add the chosen deprotection solution. Agitate the mixture at room temperature. The reaction time will need to be optimized (typically 5-30 minutes per treatment).
-
Monitoring: The release of the i-DMT cation can be monitored spectrophotometrically to determine the reaction's endpoint.
-
Repetition: Drain the deprotection solution and repeat the treatment with fresh solution until the cleavage is complete.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved protecting group and residual acid. Then, wash with DMF to prepare for the next synthetic step.
Data on Cleavage Conditions:
| Protecting Group | Reagent | Concentration | Time | Cleavage Efficiency |
| i-DMT | TFA in DCM | 1-5% | 2 x 15 min | >95% (typical) |
| Mmt | TFA in DCM | 1-2% | 2 x 10 min | >98%[11] |
| Trt | TFA in DCM | 50-95% | 1-2 hours | >95%[4] |
Note: The optimal cleavage conditions for the i-DMT group can vary depending on the specific amino acid it is protecting and the overall peptide sequence. Pilot experiments are recommended to determine the ideal conditions for a particular synthesis.
Workflow for Selective i-DMT Cleavage:
Caption: General workflow for the selective cleavage of the i-DMT protecting group.
Trustworthiness and Self-Validating Systems
The reliability of these protocols is ensured by incorporating in-process controls:
-
Kaiser Test: After each coupling and deprotection step, the Kaiser test (or another ninhydrin-based test) should be performed to confirm the presence or absence of free primary amines. A positive result after coupling indicates an incomplete reaction, while a negative result after deprotection suggests a problem with the Fmoc removal.
-
Spectrophotometric Monitoring: During the cleavage of trityl groups, the release of the brightly colored trityl cation can be monitored spectrophotometrically, providing a real-time quantitative measure of the deprotection progress.[11]
-
Mass Spectrometry: Analysis of a small cleaved sample of the peptide at various stages of the synthesis by mass spectrometry can confirm the correct mass of the growing peptide chain and identify any potential side reactions.
Conclusion and Future Perspectives
The 3,3'-Dimethoxy-3''-methyltrityl group represents a valuable tool for the synthesis of complex peptides and their conjugates. Its unique, tunable acid lability allows for greater flexibility in designing orthogonal protection schemes, which is particularly advantageous for the synthesis of modified peptides, cyclic peptides, and peptide-oligonucleotide conjugates. As the demand for more complex and precisely engineered therapeutic peptides grows, the strategic application of specialized protecting groups like i-DMT will become increasingly important. Further research into the development of novel trityl-based protecting groups with even more finely tuned properties will continue to push the boundaries of what is achievable in the field of peptide synthesis.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- Wawro, A. M., Muraoka, T., Kato, M., & Kinbara, K. (2016). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Organic Chemistry Frontiers, 3(11), 1524-1534.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120.
- CPC Scientific. (2023, April 14).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. BenchChem.
- Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. Peptide Chemistry.
- Matysiak, S., & Barlos, K. (1998). EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. Tetrahedron Letters, 39(14), 1841-1844.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-74). Humana Press.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- van der Marel, G. A., van Boeckel, C. A. A., & Tesser, G. I. (1998). Application of the Trityl Group in Peptide Chemistry.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Öztürk, T., Ertül, Ş., & Yilmaz, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
-
Gamm, A., Vayer, M., & Baudoin, O. (2019). Synthesis of Highly Congested Tertiary Alcohols via the[1][1] Radical Deconstruction of Breslow Intermediates. Organic Letters, 21(15), 6042-6046.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553-555.
- Glen Research. (2001). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report, 13(1), 3-5.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF [organic-chemistry.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
cleavage of 3,3'-Dimethoxy-3''-methyltrityl group from solid support
Application Note & Protocol Guide
Topic: Strategic Cleavage of the 3,3'-Dimethoxy-3''-methyltrityl (DMMT) Group from Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction: The DMMT Group in the Context of Trityl Protecting Group Strategy
In the field of complex chemical synthesis, particularly in solid-phase synthesis of oligonucleotides and peptides, acid-labile trityl-based protecting groups are indispensable tools.[1] They provide temporary blockage of reactive hydroxyl, thiol, or amine functionalities, guiding the synthetic pathway with precision.[2][3] The most ubiquitous member of this family is the 4,4'-dimethoxytrityl (DMT) group, prized for its stability in neutral or basic conditions and its rapid, quantitative removal under mild acid.[1][4]
This guide focuses on a specific analogue: the 3,3'-Dimethoxy-3''-methyltrityl (DMMT) group. While structurally similar to DMT, the DMMT group possesses a distinct substitution pattern that significantly alters its chemical properties. Understanding these differences is crucial for its effective application and removal.
The key distinction lies in the position of the electron-donating methoxy groups. In the standard DMT group, these are located at the para (4 and 4') positions of the phenyl rings. This positioning allows for maximal resonance stabilization of the carbocation formed during acid-catalyzed cleavage, rendering the DMT group highly labile.[5] In contrast, the DMMT group features methoxy substituents at the meta (3 and 3') positions and a weakly electron-donating methyl group on the third ring.
This structural variance has a profound impact on the group's stability. Methoxy groups in the meta position are unable to participate directly in resonance stabilization of the positive charge on the central carbon. Consequently, the DMMT carbocation is predicted to be less stable than the DMT cation. This reduced stability of the intermediate translates to a higher stability of the DMMT ether linkage , making it less acid-labile than the conventional DMT group. Researchers should anticipate that the cleavage of the DMMT group will require more stringent acidic conditions—either higher acid concentration or extended reaction times—compared to established DMT protocols.
The Mechanism of Acid-Catalyzed Cleavage
The cleavage of all trityl-type ethers from a hydroxyl group anchored to a solid support proceeds through a well-established acid-catalyzed, unimolecular nucleophilic substitution (SN1) mechanism.[6][7] The reaction is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group of the substrate into a good leaving group. The subsequent heterolytic cleavage of the C-O bond is the rate-determining step and results in the formation of a resonance-stabilized trityl carbocation and the liberated functional group on the solid support.
The high stability of the resultant carbocation is the primary driver for this reaction pathway.[8] The positive charge is delocalized across the three aromatic rings, and this delocalization is significantly enhanced by electron-donating substituents, particularly at the para positions.[5]
Caption: General SN1 Mechanism for Acid-Catalyzed Trityl Group Cleavage.
Comparative Lability of Trityl Protecting Groups
The lability of a trityl protecting group is directly correlated with the electronic properties of its substituents. Electron-donating groups enhance the rate of cleavage, while electron-withdrawing groups decrease it. The following table provides a comparative overview of common trityl groups.
| Protecting Group | Substituents | Predicted Relative Lability | Typical Cleavage Conditions | Reference |
| Trityl (Trt) | None | Base (1x) | >90% TFA | [9] |
| 4-Methyltrityl (Mtt) | One para-CH₃ | Higher than Trt | 1-2% TFA in DCM | [10] |
| 4-Monomethoxytrityl (MMT) | One para-OCH₃ | Higher than Mtt | 1% TFA or Acetic Acid based solutions | [5][11] |
| 4,4'-Dimethoxytrityl (DMT) | Two para-OCH₃ | High | 1-3% TCA or DCA in DCM | [5][12] |
| 3,3'-Dimethoxy-3''-methyltrityl (DMMT) | Two meta-OCH₃, One para-CH₃ | Lower than DMT | Requires optimization (e.g., higher acid concentration or longer time) | Inferred |
TFA: Trifluoroacetic Acid; TCA: Trichloroacetic Acid; DCA: Dichloroacetic Acid; DCM: Dichloromethane.
The predicted lower lability of DMMT stems from the meta-positioning of its methoxy groups, which provides less resonance stabilization to the carbocation intermediate compared to the para-substituted DMT.
Experimental Protocols
The following protocols are based on standard procedures for trityl group cleavage and should be optimized for the DMMT group, likely by increasing acid concentration or incubation time.
General Protocol for DMMT Cleavage from a Solid Support
This protocol describes the removal of the terminal DMMT group from a synthesized molecule (e.g., an oligonucleotide) bound to a solid support, such as Controlled Pore Glass (CPG).
Materials:
-
DMMT-functionalized solid support in a synthesis column.
-
Dichloromethane (DCM), anhydrous.
-
Deprotection Solution: 3-5% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous DCM. (Note: This is a starting point; concentration may need to be increased for DMMT).
-
Quenching/Washing Solution: Acetonitrile or DCM.
-
Amine base solution (e.g., 5% pyridine in DCM) for neutralization if required.
Caption: Experimental Workflow for DMMT Cleavage.
Procedure:
-
Place the solid-phase synthesis column containing the DMMT-protected substrate on a manifold.
-
Wash the solid support thoroughly with anhydrous DCM (3 x 1 mL) to remove any residual reagents from previous steps.
-
Pass the deprotection solution (e.g., 3% TCA in DCM, 1 mL) through the column.
-
Collect the eluent. The formation of the stable DMMT carbocation will impart a characteristic orange color to the solution, providing a visual confirmation of cleavage.[13]
-
Allow the resin to incubate in the deprotection solution for a predetermined time. For DMMT, an initial time of 3-5 minutes is recommended. This step is critical and requires optimization.
-
Following incubation, push the remaining acid solution through the column.
-
Wash the support extensively with the quenching/washing solution (e.g., DCM, 5 x 1 mL) until the orange color is no longer observed in the eluent.
-
The solid support now contains the deprotected substrate, ready for the next synthetic cycle or final cleavage from the support.
Protocol for Monitoring Cleavage Efficiency
The cleavage of the DMMT group can be quantitatively monitored by measuring the absorbance of the released DMMT cation, which has a strong absorbance maximum around 495 nm (similar to the DMT cation).[12][13]
Procedure:
-
During the deprotection step (Step 3 & 4 in Protocol 4.1), collect the entire volume of the acidic eluent containing the DMMT cation in a volumetric flask of known volume (e.g., 10 mL).
-
Dilute to the mark with the deprotection solution.
-
Measure the absorbance of the solution at the λmax for the DMMT cation (determine experimentally, but start at 495 nm) using a UV-Vis spectrophotometer.
-
Calculate the yield based on the Beer-Lambert law (A = εcl), using the known extinction coefficient (ε) for the trityl cation under those acidic conditions. This allows for the optimization of deprotection time and acid concentration.
Critical Parameters and Troubleshooting
Successful and selective cleavage of the DMMT group requires careful control of several experimental variables.
| Parameter | Importance and Considerations |
| Acid Choice & Concentration | The rate of cleavage is highly dependent on acid strength (pKa). TCA (pKa ≈ 0.7) and DCA (pKa ≈ 1.3) are commonly used.[12] For the less-labile DMMT group, a higher concentration (e.g., moving from 3% to 5% DCA) may be necessary to achieve complete cleavage in a reasonable timeframe. |
| Reaction Time | Insufficient reaction time leads to incomplete deprotection, resulting in deletion sequences in the final product. Conversely, prolonged exposure to acid, especially for nucleic acids, can cause side reactions like depurination.[12] Time must be carefully optimized and monitored. |
| Solvent | A non-protic, anhydrous solvent like DCM is essential to prevent the immediate quenching of the trityl cation by water, which would inhibit the reaction. |
| Scavengers | In solution-phase cleavage or when working with sensitive molecules (like those containing tryptophan), the cleaved DMMT cation can be electrophilic and re-react with the product.[10] Including a scavenger like triisopropylsilane (TIS) in the deprotection cocktail can trap the cation and prevent side reactions.[10] |
| Temperature | Cleavage is typically performed at ambient temperature. Increased temperature will accelerate the reaction but may also increase the rate of undesirable side reactions. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Acid concentration is too low for DMMT lability. 2. Reaction time is too short. 3. Reagents have degraded (acid neutralized by moisture). | 1. Increase the acid concentration in the deprotection solution (e.g., from 3% to 5% DCA). 2. Extend the incubation time incrementally (e.g., from 3 to 5 minutes) and monitor completion. 3. Prepare fresh deprotection solution using anhydrous solvents. |
| Low Yield of Final Product (e.g., Depurination) | 1. Acid concentration is too high. 2. Prolonged exposure to acidic conditions. | 1. Decrease the acid concentration or switch to a weaker acid if cleavage is complete but yield is low. 2. Minimize the total time the substrate is exposed to the acid; ensure efficient washing. |
| Discoloration of Resin/Product | Re-attachment of the DMMT cation to the product. | For sensitive substrates, consider adding a scavenger like 2-5% TIS to the deprotection solution. |
References
-
Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458. [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Wikipedia. (2025). Dimethoxytrityl. [Link]
-
Bofinger, R., et al. (2006). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synthesis, 2006(12), 2031-2037. [Link]
-
Okamoto, R., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 716-724. [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. [Link]
-
LibreTexts Chemistry. (2024). Reactions of Ethers: Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2026). 3 Factors That Stabilize Carbocations. [Link]
-
Basu, S. (n.d.). Fundamentals of Chemistry, Module III: Organic CMC. [Link]
-
Barlos, K., & Gatos, D. (Eds.). (1999). Application of the Trityl Group in Peptide Chemistry. [Link]
-
Vágner, J., et al. (n.d.). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Group Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Factors Influencing Carbocation Stability [ns1.almerja.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. atdbio.com [atdbio.com]
Oligonucleotide Synthesis Technical Support Center
Troubleshooting Guide: Incomplete Removal of the DMT Protecting Group
Welcome to the Technical Support Center. As therapeutic oligonucleotide development increasingly relies on complex, long, and heavily modified sequences (such as ASOs, siRNAs, and aptamers), achieving near-quantitative yields at every synthesis cycle is paramount. The detritylation (deblocking) step—the removal of the 5'-O-4,4'-dimethoxytrityl (DMT) protecting group—is deceptively simple but mechanistically fraught with equilibrium and kinetic challenges.
This guide provides a deep-dive root cause analysis, field-proven FAQs, and validated protocols to help you troubleshoot incomplete DMT removal in both solid-phase (SPOS) and liquid-phase (LPOS) oligonucleotide synthesis.
The Mechanistic Workflow of Detritylation
During the synthesis cycle, detritylation exposes the 5'-hydroxyl group required for the subsequent coupling of the next phosphoramidite monomer. Failure to quantitatively remove the DMT group results in unreacted 5'-ends, leading to deletion sequences ( n−1 , n−2 mutants) that are notoriously difficult to separate from the full-length product during downstream purification.
Fig 1. Oligonucleotide synthesis cycle highlighting the critical detritylation step.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is my detritylation incomplete even when using fresh 3% TCA or DCA? A1: The issue is rarely reagent degradation; it is typically caused by acid depletion and solvent competition . Under standard synthesis conditions, haloacetic acids bind strongly to the growing oligonucleotide mass. In packed-bed column reactors operating at low linear velocities, this binding almost completely depletes free acid at the reaction front. Furthermore, residual acetonitrile (ACN) from the pre-wash step forms a complex with the deblocking acid, drastically slowing the detritylation kinetics . Solution: Ensure complete purging of ACN before acid delivery, or increase the total volume of the deblock flush to saturate the column and overcome the acid-binding capacity of the support.
Q2: How does "re-tritylation" occur, and why does it affect large-scale synthesis more severely? A2: Detritylation is a reversible equilibrium reaction. The cleavage of the DMT group generates a highly stable, orange-colored trityl carbocation. If the local concentration of this carbocation remains high within the pores of the solid support (e.g., Controlled Pore Glass or Polystyrene), it will re-react with the newly exposed 5'-hydroxyl group . In large-scale synthesis, the increased bed volume makes it harder to rapidly wash away the cleaved carbocation, shifting the equilibrium backward.
Q3: I extended my deblock time to ensure complete DMT removal, but now my final yield is low. What happened? A3: You have likely induced depurination . Excessive exposure to low pH protonates the N7 nitrogen of purine bases (primarily Adenosine, and to a lesser extent Guanosine). This protonation destabilizes the glycosidic bond, leading to its cleavage. During the final high-pH ammonia deprotection step, the backbone at these abasic sites will cleave, destroying your full-length product .
Quantitative Comparison: Choosing the Right Acid
To balance complete DMT removal against the risk of depurination, the choice of deblocking acid is critical. Below is a summary of the two industry standards.
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |
| Standard Concentration | 3% (v/v) in Dichloromethane | 3% (v/v) in Dichloromethane or Toluene |
| Acid Strength (pKa) | ~0.70 (Stronger acid) | ~1.25 (Milder acid) |
| Detritylation Kinetics | Very Fast (< 1 min) | Fast (1 - 2 mins) |
| Depurination Risk | High (Critical for A-rich sequences) | Low to Moderate |
| Optimal Use Case | Short oligos (< 20mer), standard DNA | Long oligos (> 50mer), modified RNA, A-rich |
Expert Insight: When transitioning from TCA to DCA to protect A-rich sequences, you must double the delivery volume of the deblock reagent to compensate for its milder kinetics and prevent n−1 deletion mutations .
Troubleshooting Logic & Root Cause Analysis
Fig 2. Root cause analysis and corresponding solutions for incomplete DMT deblocking.
Validated Methodology: Optimizing Detritylation with a Carbocation Scavenger
For large-scale solid-phase synthesis or liquid-phase oligonucleotide synthesis (LPOS) where washing away the DMT cation is kinetically limited, introducing a carbocation scavenger is the most robust solution to prevent re-tritylation . This protocol utilizes Triethylsilane (TES) to irreversibly quench the trityl cation.
System Requirements: Automated DNA/RNA synthesizer with an auxiliary reagent port, or a manual synthesis manifold.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the deblock solution: 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Prepare the scavenger: Add Triethylsilane (TES) directly to the deblock solution to achieve a final concentration of 1% (v/v), or program the synthesizer to co-deliver TES from an auxiliary port (targeting ~15 equivalents of TES relative to the DMT loading).
-
-
Pre-Deblock Wash:
-
Flush the synthesis column with anhydrous Acetonitrile (ACN) for 30 seconds to remove oxidation reagents.
-
Critical Causality: Follow with a 10-second Argon/Helium gas purge. Liquid ACN must be completely evacuated from the column bed, as residual ACN will complex with the incoming DCA and halt the detritylation kinetics.
-
-
Deblock Delivery:
-
Inject the DCA/TES solution at a slow, continuous flow rate for 90 seconds.
-
Mechanism: The DCA cleaves the DMT group. Instantly, the α -effect nucleophile (TES) reacts with the highly reactive DMT carbocation, reducing it to a stable, unreactive triphenylmethane derivative.
-
-
Self-Validation (Trityl Monitoring):
-
Monitor the column effluent using an inline UV-Vis detector at 498 nm.
-
Validation Check: Under standard conditions, the effluent turns bright orange. Because TES quenches the trityl cation, the orange color and 498 nm absorbance peak will be rapidly suppressed . If the peak disappears faster than your standard control run without reducing the final oligo yield, the scavenging mechanism is validated and re-tritylation has been successfully blocked.
-
-
Post-Deblock Wash:
-
Flush the column with anhydrous ACN for 45 seconds to remove the quenched DMT byproducts, residual DCA, and unreacted TES.
-
Proceed immediately to the coupling step.
-
References
-
Title: Acid binding and detritylation during oligonucleotide synthesis. Source: Nucleic Acids Research, National Center for Biotechnology Information (NIH/PMC). URL: [Link][1]
-
Title: Scalable One-Pot-Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Source: Journal of the American Chemical Society (JACS), ACS Publications. URL: [Link][2]
-
Title: Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Source: Glen Research Technical Resources. URL: [Link][3]
Sources
optimizing detritylation time to prevent depurination
Welcome to the Technical Support Center for Solid-Phase Oligonucleotide Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who misdiagnose poor synthesis yields as coupling failures, when the true culprit is often hidden in the deblocking step.
The paradox of oligonucleotide synthesis lies in the detritylation (deblocking) step: the acidic conditions required to remove the 5'-DMT protecting group are the exact conditions that threaten the integrity of the nucleobase. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to optimizing detritylation and preventing depurination.
Part 1: The Mechanistic Causality of Depurination
To troubleshoot depurination, we must first understand the chemical causality. Depurination is the acid-catalyzed hydrolysis of the glycosidic bond connecting a purine base (Adenine or Guanine) to its deoxyribose sugar[1].
During the detritylation step, the acid (typically Dichloroacetic Acid [DCA] or Trichloroacetic Acid [TCA]) protonates the purine ring. Standard electron-withdrawing acyl protecting groups, such as the benzoyl group on deoxyadenosine (dA^Bz), pull electron density away from the glycosidic bond, severely destabilizing it[2].
The Diagnostic Trap: Depurination does not break the oligonucleotide backbone during the synthesis cycle. The abasic site remains stable on the solid support[1]. The actual chain cleavage occurs later, during the final basic deprotection step (e.g., in ammonium hydroxide). The alkaline conditions trigger a β-elimination reaction at the abasic site, cleaving the phosphodiester backbone and yielding truncated fragments[3].
Logical workflow showing the causality between acid exposure, depurination, and chain cleavage.
Part 2: Quantitative Data – The Acid Selection Dilemma
Historically, 3% TCA (pKa ~0.7) was the standard deblocking reagent. However, its high acidity leads to rapid depurination. DCA (pKa ~1.5) is milder and has become the industry standard for long oligonucleotides[3].
Counterintuitively, kinetic studies reveal that increasing the concentration of DCA (e.g., to 15%) accelerates the detritylation rate significantly faster than it accelerates the depurination rate, offering a highly favorable kinetic window for large-scale synthesis[4].
Table 1: Kinetic Comparison of Detritylation Acids on dA^Bz
| Acid Reagent | Concentration | Depurination Half-Life | Detritylation Efficiency | Risk Profile for Long Oligos |
| Trichloroacetic Acid (TCA) | 3% v/v | ~19 minutes | Very High | High (Excessive depurination) |
| Dichloroacetic Acid (DCA) | 3% v/v | ~77 minutes | Moderate | Low (Risk of incomplete detritylation) |
| Dichloroacetic Acid (DCA) | 15% v/v | ~25 minutes | Very High | Moderate (Favorable kinetic ratio) |
Data synthesized from kinetic half-time measurements of CPG-bound intermediates[4].
Part 3: Troubleshooting FAQs for Drug Development
Q1: My coupling efficiency is >99% per step, but my final HPLC shows a ladder of truncated (n-1, n-2) fragments. What is happening? A1: You are likely observing depurination-induced cleavage, not coupling failures. If your sequence is purine-rich (especially poly-A tracts), prolonged acid exposure during the synthesis of subsequent bases accumulates. When you cleave with ammonia, the backbone shatters at every abasic site[1].
Q2: How do I balance complete DMT removal with minimal depurination for sequences >50-mers? A2: Optimize your fluidics rather than just your chemistry. Depurination is often a function of poor column washing. If residual acid lingers in the CPG pores after the detritylation step, depurination continues silently during the acetonitrile wash. Ensure your synthesizer utilizes a high-flow, rapid acetonitrile wash immediately following the acid delivery, or consider quenching the column with a mild base (like 10% pyridine in acetonitrile) before the coupling step.
Q3: We are scaling up to mid-scale production. Should we stick with 3% DCA? A3: For large-scale synthesis (>100 µmol), 3% DCA often results in incomplete detritylation (<98%) due to the massive stoichiometric requirement of acid to DMT groups. Transitioning to 10% or 15% DCA provides the necessary protons for rapid, complete detritylation while keeping the depurination rate lower than what would be experienced with 3% TCA[4].
Q4: We have optimized our fluidics and acid concentration, but we are still seeing depurination in our 100-mers. What is the next step? A4: Switch your phosphoramidite building blocks. Standard N6-benzoyl-dA is highly susceptible to depurination. Transition to depurination-resistant monomers that utilize electron-donating protecting groups, such as formamidine-protected dA (e.g., dmf-dA or pac-dA). These groups stabilize the glycosidic bond and virtually eliminate depurination even under harsh TCA exposure[2].
Part 4: Self-Validating Experimental Protocol
To definitively separate depurination artifacts from coupling failures, you must empirically determine the acid-tolerance threshold of your specific synthesizer's fluidic system. This protocol utilizes a poly-A sequence as a "stress test" to self-validate your detritylation parameters.
Protocol: Empirical Determination of Maximum Acid Exposure
Step 1: Synthesis of the Reporter Sequence
-
Synthesize a model sequence highly susceptible to depurination: 5'-DMT-dA(10)-T-3' on a standard CPG support.
-
Pause the synthesizer immediately before the final 5'-detritylation step.
Step 2: Controlled Acid Exposure (The Stress Test)
-
Remove the CPG from the synthesizer and divide the resin equally into four separate fritted columns (Labeled A, B, C, and D).
-
Manually expose each column to your standard detritylation reagent (e.g., 3% DCA in DCM) for tightly controlled intervals:
-
Column A: 1 minute (Control)
-
Column B: 5 minutes
-
Column C: 15 minutes
-
Column D: 30 minutes
-
-
Critical Step: Immediately quench the reaction in each column by flushing with 5 mL of 0.1 M Pyridine in Acetonitrile to instantly neutralize residual acid, followed by a standard Acetonitrile wash.
Step 3: Cleavage, Deprotection, and Analysis
-
Subject all four columns to standard basic deprotection (e.g., AMA at 65°C for 10 minutes). This step forces the β-elimination of any formed abasic sites.
-
Analyze the crude mixtures using Ion-Exchange (IEX) HPLC.
-
Validation Metric: Integrate the area of the full-length peak versus the sum of the truncated fragment peaks. The optimal detritylation time for your specific hardware is the longest exposure time that yields <1% truncated species . If Column A shows >1% truncation, your synthesizer's wash cycle is retaining acid, and fluidic maintenance is required.
References
-
Controlled Detritylation of Antisense Oligonucleotides. ACS Publications (Organic Process Research & Development).[Link]
-
Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.[Link]
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.[Link]
-
Glen Report 28.14 - New Product - Depurination Resistant dA-CE Phosphoramidite. Glen Research.[Link]
Sources
Technical Support Center: Troubleshooting 3,3'-Dimethoxy-3''-methyltrityl Deprotection
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex side reactions associated with the deprotection of the 3,3'-dimethoxy-3''-methyltrityl protecting group during solid-phase synthesis.
Mechanistic Overview: The Application Scientist's Perspective
To troubleshoot side reactions, we must first understand the specific electronic and steric nature of the 3,3'-dimethoxy-3''-methyltrityl group. While it belongs to the same family as the ubiquitous 4,4'-dimethoxytrityl (DMT) group, its structural isomerism fundamentally alters its reactivity[1].
In standard DMT, the para-methoxy groups strongly stabilize the resulting carbocation via resonance (electron donation). However, in the 3,3'-dimethoxy-3''-methyltrityl group, the methoxy groups are in the meta positions. Meta-methoxy groups cannot stabilize the benzylic carbocation via direct resonance; instead, they exert an electron-withdrawing inductive effect. Consequently, the 3,3'-dimethoxy-3''-methyltrityl carbocation is less stable than the standard DMT cation.
This creates a thermodynamic challenge: the protecting group requires slightly harsher acidic conditions or longer exposure times to cleave, which drastically narrows the safety window and increases the likelihood of two major side reactions: depurination [2] and electrophilic alkylation [3].
Troubleshooting FAQs
Q1: I am observing significant sequence truncation and lower overall yields after the final deprotection step. What is causing this? A1: This is a classic symptom of depurination followed by basic chain cleavage. Prolonged exposure to the acidic conditions required to remove the trityl group leads to the protonation of purine nucleobases (especially N-protected adenine and guanine), weakening their glycosidic bonds and causing them to hydrolyze[2]. During the subsequent basic cleavage and deprotection steps (e.g., using ammonium hydroxide), the resulting apurinic site undergoes β -elimination, irreversibly cleaving the oligonucleotide backbone[4]. Solution: Move away from harsh acids like Trichloroacetic acid (TCA). Utilize Dichloroacetic acid (DCA), which is milder, and strictly control the exposure time[5].
Q2: Mass spectrometry shows my synthesized product has an unexpected mass addition (+317 Da), even though TLC indicated complete consumption of the protected starting material. Why? A2: This mass addition corresponds to trityl cation re-attachment (alkylation). The acid-catalyzed cleavage generates a highly reactive electrophilic carbocation[3]. If this cation is not immediately quenched, it will seek out nucleophilic sites on your synthesized molecule—such as free thiols, amines, or electron-rich aromatic rings (e.g., tryptophan in peptides)—leading to irreversible Friedel-Crafts alkylation or re-tritylation[6]. Solution: You must incorporate a nucleophilic scavenger into your deprotection cocktail to trap the carbocation faster than it can react with your substrate[7].
Q3: Why is my deprotection incomplete, leaving a mixture of protected and deprotected species on the resin? A3: Because the meta-methoxy groups do not provide resonance stabilization, the activation energy required to break the ether bond is higher than that of standard DMT[1]. If you reduced the acid concentration or time too aggressively to avoid the depurination mentioned in Q1, the equilibrium will not shift fully to the deprotected state.
Quantitative Data: Side Reaction Profiling
The following table synthesizes the thermodynamic trade-offs between acid strength, scavenger presence, and resulting side reactions during 3,3'-dimethoxy-3''-methyltrityl removal.
| Deprotection Reagent | Scavenger Added | Cleavage Efficiency | Depurination Risk | Cation Alkylation Risk | Recommended Application |
| 3% TCA in DCM | None | >99% (Fast) | High | High | Short, purine-poor sequences |
| 3% DCA in DCM | None | >95% (Moderate) | Moderate | High | Standard sequences (Risk of re-attachment) |
| 3% DCA in DCM | 2% TIS | >98% (Optimized) | Low | Low | Complex syntheses with sensitive nucleophiles |
| Neat Formic Acid | None | <80% (Slow) | Low | Moderate | Highly acid-sensitive hybrid substrates |
Validated Experimental Protocol: Scavenger-Assisted Detritylation
To establish a self-validating system that ensures complete deprotection while suppressing both depurination and alkylation, follow this optimized methodology:
Step 1: Reagent Preparation Prepare a fresh solution of 3% (v/v) Dichloroacetic acid (DCA) and 2% (v/v) Triisopropylsilane (TIS) in anhydrous dichloromethane (DCM). Causality: DCA provides a milder acidic environment than TCA, reducing the rate of purine hydrolysis[2]. TIS acts as an irreversible hydride donor, rapidly reducing the trityl carbocation to an inert triphenylmethane derivative, permanently preventing alkylation[7].
Step 2: Resin Washing Wash the solid-support bound substrate with 3 column volumes of anhydrous DCM. Causality: This purges residual basic reagents or moisture from previous synthesis cycles, ensuring the acid concentration remains precise and unbuffered.
Step 3: Controlled Acidolysis Introduce the DCA/TIS solution to the column. Allow a contact time of exactly 90 to 120 seconds . Causality: Due to the meta-methoxy electronic effects, cleavage is slightly slower than standard DMT. However, exceeding 120 seconds pushes the reaction into the kinetic regime where depurination begins to accelerate[5].
Step 4: Immediate Quenching Flush the column rapidly with 5 column volumes of anhydrous acetonitrile (MeCN). Causality: Rapid displacement of the acid halts the reaction instantly, freezing the thermodynamic state before side reactions can propagate.
Step 5: Matrix Neutralization Wash the resin with 10% pyridine in MeCN for 60 seconds. Causality: Polymer resins can trap microscopic pockets of acid. Pyridine neutralizes these hidden acidic micro-environments, preventing "silent depurination" while the resin waits for the next synthesis cycle or final cleavage[].
Pathway Visualization
Mechanistic pathways of detritylation side reactions and scavenger rescue.
References
-
[4] ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available at:[Link]
-
[1] Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
[5] Google Patents. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides. Available at:
-
[6] ACS Publications. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Available at: [Link]
-
[7] Thieme Connect. Peptide Synthesis with S-Protected Cysteine Derivatives. Available at:[Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
preventing acid-catalyzed degradation of sensitive oligonucleotides
Welcome to the Technical Support Center for Oligonucleotide Synthesis and Handling . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive and silent threats to oligonucleotide integrity: acid-catalyzed degradation (depurination) .
This guide abandons generic advice in favor of mechanistic causality. By understanding the why behind chemical interactions, you can implement self-validating protocols that ensure the high fidelity of your sensitive oligonucleotides, from solid-phase synthesis to long-term storage.
🔬 FAQ Section 1: The Mechanism of Acid-Catalyzed Degradation
Q1: What exactly is acid-catalyzed depurination, and why does it cleave my oligonucleotides? A: Depurination is the hydrolytic cleavage of the β -N-glycosidic bond that connects a purine base (Adenine or Guanine) to its deoxyribose sugar[1]. Under acidic conditions, the N7 position of the purine ring becomes protonated. This protonation creates an excellent leaving group, destabilizing the glycosidic bond and causing the purine base to detach, leaving behind an apurinic (abasic) site[1].
The actual chain cleavage does not happen during the acid exposure. Instead, it occurs during the final post-synthesis deprotection step. When the oligonucleotide is exposed to concentrated aqueous ammonia and heat, the basic conditions trigger a β -elimination reaction at the abasic site, cleaving the phosphodiester backbone and yielding truncated fragments[2].
Q2: Why are some of my sequences more susceptible than others? A: Susceptibility is dictated by electron density. Purines (A and G) are significantly more prone to protonation than pyrimidines (C and T). Therefore, poly-A and poly-G tracts are highly vulnerable[3]. Furthermore, the choice of nucleobase protecting groups during synthesis plays a massive role. Standard acyl protecting groups (like benzoyl for Adenine or isobutyryl for Guanine) are electron-withdrawing. They pull electron density away from the glycosidic bond, further destabilizing it and increasing the rate of depurination[2].
Mechanism of acid-catalyzed depurination and subsequent basic chain cleavage.
🛠️ FAQ Section 2: Troubleshooting Solid-Phase Synthesis
Q3: I am synthesizing a 100-mer using 3% Trichloroacetic Acid (TCA) for detritylation, but my yields of full-length product are terrible. What is going wrong? A: You are over-exposing the 3' end of your oligonucleotide to acid. In solid-phase synthesis, the 3' bases are attached first and endure the detritylation acid during every single subsequent cycle. For a 100-mer, the 3' end may be exposed to acid for over an hour cumulatively[4]. TCA is a relatively strong acid ( pKa≈0.66 ) and rapidly induces depurination during prolonged exposure[5].
Solution: Switch your deblocking reagent to 3% Dichloroacetic Acid (DCA) in dichloromethane or toluene. DCA is a milder acid ( pKa≈1.25 ). Kinetic studies demonstrate that the depurination half-time for 3% DCA is significantly longer than for 3% TCA, allowing for effective 5'-DMT removal with a drastically reduced risk of glycosidic bond cleavage[3][5].
Q4: Even with DCA, I am seeing depurination in my poly-G tracts. How can I further protect the sequence? A: Change your phosphoramidite chemistry. Instead of using standard isobutyryl-protected dG (dG-ibu), switch to dimethylformamidine-protected dG (dmf-dG)[2]. Causality: Unlike electron-withdrawing acyl groups, formamidine groups are electron-donating. They push electron density into the purine ring system, stabilizing the N-glycosidic bond against acid-catalyzed cleavage[2][6]. This simple monomer swap is a self-validating way to protect purine-rich sequences without altering your synthesizer's fluidics.
🧪 FAQ Section 3: Post-Synthesis Handling & Storage
Q5: I dissolve my purified oligonucleotides in highly pure, nuclease-free distilled water, but they degrade over a few months. Why? A: Pure distilled water is a poor storage medium for DNA. Because it lacks buffering capacity, highly pure water rapidly absorbs atmospheric carbon dioxide ( CO2 ), forming carbonic acid. This drops the pH of the water to approximately 5.5[7]. Storing DNA in an unbuffered solution at pH 5.5 subjects it to slow, continuous acid-catalyzed depurination over time[7][8].
Solution: Always resuspend and store oligonucleotides in a weakly basic buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)[9]. The Tris maintains the pH safely above 7.0, preventing acid degradation, while the EDTA chelates divalent cations (like Mg2+ ) that are required cofactors for contaminating nucleases[9].
Decision tree for minimizing acid-catalyzed degradation during synthesis and storage.
📊 Quantitative Data: Synthesis and Storage Parameters
The following table summarizes the quantitative impacts of reagent and storage choices on oligonucleotide integrity, synthesized from kinetic studies and stability profiling[3][5][9].
| Parameter | Condition A (High Risk) | Condition B (Optimized) | Mechanistic Impact / Causality |
| Detritylation Acid | 3% TCA in DCM | 3% DCA in DCM / Toluene | DCA has a higher pKa , significantly extending the depurination half-life while still effectively removing the 5'-DMT group. |
| Purine Protection | dG-isobutyryl (ibu) | dG-dimethylformamidine (dmf) | Formamidines donate electrons to the purine ring, stabilizing the glycosidic bond against cleavage. |
| Storage Medium | Nuclease-free H2O | TE Buffer (pH 8.0) | H2O drops to pH ~5.5 via atmospheric CO2 , causing slow depurination. TE maintains pH 8.0. |
| Storage Temp | 4°C (Liquid) | -20°C (Frozen Aliquots) | Freezing halts kinetic degradation; aliquoting prevents physical shear stress from repeated freeze-thaw cycles. |
📋 Experimental Protocols
Protocol 1: Optimizing Detritylation Time to Minimize Depurination
Purpose: To establish a self-validating synthesizer protocol that achieves 100% DMT removal with the absolute minimum acid exposure time.
-
Synthesize a Test Sequence: Program your automated synthesizer for a 15-mer poly-A sequence (highly susceptible to depurination).
-
Prepare Reagents: Equip the synthesizer with 3% DCA in toluene (deblocking reagent) and standard phosphoramidites.
-
Variable Time Points: Run three parallel syntheses. Modify the deblocking step duration in the fluidics software:
-
Column 1: 110 seconds (Standard default).
-
Column 2: 60 seconds.
-
Column 3: 30 seconds.
-
-
Cleavage and Deprotection: Cleave the oligos from the solid support and deprotect in concentrated aqueous ammonia at 55°C for 8 hours. (This step will force any depurinated sites to cleave).
-
HPLC Analysis: Analyze the crude products via Reverse-Phase HPLC.
-
Validation: Look for the ratio of the full-length product peak to the truncated failure sequence peaks. Select the shortest detritylation time (e.g., 60s or 30s) that still yields a strong, single full-length peak without DMT-on failure sequences[3].
-
Protocol 2: Proper Resuspension and Aliquoting of Sensitive Oligonucleotides
Purpose: To prevent slow acid-catalyzed degradation and freeze-thaw shear stress during long-term storage.
-
Centrifugation: Upon receiving a lyophilized (dry) oligonucleotide, centrifuge the tube at 10,000 x g for 1 minute to ensure the dry pellet is at the bottom.
-
Buffer Preparation: Prepare or purchase sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Do not use unbuffered water.
-
Resuspension: Add the calculated volume of TE buffer to achieve your desired stock concentration (e.g., 100 μM ). Vortex gently and incubate at room temperature for 10 minutes to ensure complete dissolution.
-
Aliquoting: Divide the stock solution into single-use or weekly-use aliquots (e.g., 50 μL per tube)[7][8].
-
Storage: Immediately transfer all aliquots to a -20°C freezer.
-
Usage Rule: When an aliquot is needed, thaw it on ice. Store the active tube at 4°C for up to 2 weeks. Do not re-freeze it. Repeated freezing and thawing causes ice-crystal shear stress that physically breaks the DNA backbone[7].
-
📚 References
-
Glen Research. "Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis". Glen Research. [Link]
-
ATDBio. "Nucleic Acids Book - Storage of oligonucleotides". ATDBio. [Link]
-
Bio-Synthesis Inc. "Stability and Storage of Oligonucleotides". Bio-Synthesis Inc. [Link]
-
Trivitron Healthcare. "How To Store Oligonucleotides For Greatest Stability?". Trivitron. [Link]
-
National Institutes of Health (PMC). "Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis". NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 7. atdbio.com [atdbio.com]
- 8. Stability and Storage of Oligonucleotides [biosyn.com]
- 9. Trivitron Health Care [trivitron.com]
Technical Support Center: Oligonucleotide Synthesis & Moisture Control
Welcome to the Technical Support Center for Oligonucleotide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phosphoramidite coupling efficiency, with a specific focus on the critical impact of water content.
Mechanistic Insight: The Causality of Moisture-Induced Coupling Failure
In automated solid-phase oligonucleotide synthesis, coupling efficiency is defined as the percentage of available 5'-hydroxyl (5'-OH) groups on the solid support that successfully react with the incoming activated phosphoramidite during each cycle [1]. Achieving a coupling efficiency of >99% is mandatory; any unreacted sites result in truncated sequences (deletions), which exponentially degrade the final yield of the full-length product.
The Chemical Threat of Water: The phosphoramidite coupling reaction is a highly moisture-sensitive multistep process. The phosphoramidite is first protonated and activated by a mild acid (e.g., 1H-Tetrazole, DCI, or ETT), forming a highly reactive tetrazolide or imidazolide intermediate [5]. In an ideal anhydrous environment, the 5'-OH of the growing oligonucleotide chain acts as the nucleophile, displacing the activator to form the desired phosphite triester bond.
However, water is a potent competing nucleophile. If moisture is present in the reagents (acetonitrile diluent, activator, or wash solvents) at concentrations typically above 30 ppm, water rapidly reacts with the activated phosphoramidite [2]. This competitive hydrolysis catalyzes the conversion of the active monomer into an unreactive H-phosphonate diester. This side reaction not only scavenges the excess monomer—drastically lowering its effective concentration—but also starves the 5'-OH groups on the solid support, leading to a severe drop in coupling efficiency [2].
Figure 1: Divergent reaction pathways of activated phosphoramidites in anhydrous vs. moisture-rich environments.
Quantitative Impact of Coupling Efficiency on Yield
The impact of coupling efficiency is cumulative. A drop of just 1% in average coupling efficiency can lead to a catastrophic reduction in the theoretical yield, especially for long oligonucleotides (e.g., >50-mers) [3]. The theoretical yield is calculated as Y=(E)N−1 , where E is the coupling efficiency and N is the length of the oligonucleotide.
Table 1: Theoretical Yield vs. Coupling Efficiency
| Oligonucleotide Length | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency | Yield at 95.0% Efficiency |
| 20-mer (19 couplings) | 90.9% | 82.6% | 68.1% | 37.7% |
| 50-mer (49 couplings) | 78.2% | 61.1% | 37.1% | 8.1% |
| 70-mer (69 couplings) | 70.7% | 50.0% | 24.8% | 2.8% |
| 100-mer (99 couplings) | 60.9% | 37.0% | 13.5% | < 0.6% |
Data synthesized from established theoretical yield models in oligonucleotide synthesis [2] [3].
Troubleshooting Workflow: Diagnosing Moisture Contamination
When trityl monitoring indicates a sudden or gradual drop in coupling efficiency, systematic isolation of the moisture source is required.
Figure 2: Step-by-step diagnostic workflow for identifying and resolving moisture-related coupling failures.
Standard Operating Procedures (Protocols)
To establish a self-validating system, researchers must strictly adhere to anhydrous protocols. The following methodologies are industry standards for preventing moisture ingress.
Protocol A: Anhydrous Preparation of Phosphoramidites
Purpose: To dissolve lyophilized phosphoramidites without introducing ambient humidity.
-
Preparation: Ensure the phosphoramidite bottle is equilibrated to room temperature in a desiccator before opening to prevent condensation.
-
Solvent Verification: Use only newly opened, septum-sealed bottles of anhydrous acetonitrile (ACN) with a certified water content of ≤ 20 ppm [4].
-
Syringe Technique: Purge a clean, dry glass syringe (or sterile disposable syringe) with dry argon or helium gas three times.
-
Transfer: Insert the needle through the septum of the ACN diluent bottle while keeping the crimp intact. Draw the required volume of ACN.
-
Dissolution: Inject the ACN directly through the septum of the phosphoramidite vial. Swirl gently until completely dissolved (do not vortex vigorously, as this can splash material onto the septum).
-
Maintenance: For prolonged synthesis or highly sensitive modified amidites, add activated molecular sieves (e.g., 3Å, ~20 beads/mL) to the dissolved amidite bottle and flush the headspace with dry argon before placing it on the synthesizer[4].
Protocol B: System Moisture Purge & Verification
Purpose: To ensure the synthesizer fluidics are free of residual water.
-
Gas Line Check: Verify that the in-line drying filters for the argon/helium supply are not saturated. Replace if the indicator gel has changed color.
-
Solvent Replacement: Discard any ACN wash or activator solutions that have been on the instrument for >48 hours in humid conditions.
-
Prime Lines: Install fresh anhydrous ACN and prime all delivery lines for at least 3-5 cycles to flush out any moisture that may have diffused through the PTFE tubing.
-
Validation Synthesis: Run a short test sequence (e.g., a T-10 mer) and monitor the trityl release. A flat, consistent trityl profile indicates the system is sufficiently dry and ready for long or complex syntheses.
Frequently Asked Questions (FAQs)
Q1: Why do my oligonucleotide syntheses fail more frequently during the summer months? A1: Ambient humidity is the primary culprit. Synthesizers are not perfectly hermetic systems; moisture can diffuse through tubing or enter during reagent changes. During humid summer months, the water content in the ambient air increases drastically, making it difficult to maintain the <30 ppm threshold in your reagents, leading to increased monomer hydrolysis and lower coupling efficiency [2].
Q2: What is the maximum acceptable water content for acetonitrile used as a diluent and wash? A2: For standard DNA synthesis, the water content should be strictly below 30 ppm. For long oligonucleotides (>50-mers) or RNA synthesis, it is highly recommended to use ACN with a water content of 10-15 ppm or lower [2] [4].
Q3: Can I recover a synthesis if the phosphoramidite was exposed to moisture? A3: No. The reaction between water and an activated phosphoramidite forms an H-phosphonate diester, which is an irreversible chemical degradation [5]. The degraded monomer cannot participate in coupling. The only solution is to discard the compromised reagent, flush the lines, and prepare a fresh batch under strictly anhydrous conditions.
Q4: I am using anhydrous reagents, but coupling efficiency is still dropping. What else could it be? A4: If moisture is ruled out via Karl Fischer titration, consider other factors:
-
Activator Integrity: Activators like 1H-Tetrazole can crystallize in the lines, or newer activators like DCI may have degraded.
-
Steric Hindrance: If using modified nucleosides (e.g., 2'-Deoxy-L-adenosine or bulky fluorophores), the coupling kinetics are inherently slower. You may need to increase the coupling time or the phosphoramidite concentration (e.g., from 0.1 M to 0.15 M) to drive the reaction to completion [1].
References
-
Glen Research : Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available at: [Link]
-
Bio-Synthesis : What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. Available at: [Link]
-
Glen Research : Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Glen Research. Available at:[Link]
-
ACS Publications : Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Organic Process Research & Development. Available at: [Link]
Technical Support Center: Minimizing n+1 Impurities in Long Oligonucleotide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the formation of n+1 impurities, a critical challenge in the synthesis of long oligonucleotides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding n+1 impurities.
Q1: What exactly are n+1 impurities in the context of oligonucleotide synthesis?
An n+1 impurity, also known as an addition or extended sequence, is an oligonucleotide that contains one additional nucleotide compared to the desired full-length product (FLP).[1] These impurities arise from specific side reactions during the automated solid-phase synthesis cycle.[2] While less common than n-1 (deletion) impurities, they represent a significant challenge, particularly in the synthesis of long oligos, as they are often difficult to separate from the FLP due to their similar size and chemical properties.[1][3]
Q2: What is the primary chemical mechanism behind n+1 impurity formation?
The most prevalent cause of n+1 impurities is the formation and subsequent incorporation of a phosphoramidite dimer. This process is particularly problematic for guanosine (dG) phosphoramidites. The key steps are:
-
Premature Detritylation: The activators used in the coupling step (e.g., ETT, BTT) are mildly acidic.[3] This acidity can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a phosphoramidite monomer while it is in the solution phase, before it reaches the solid support.[3]
-
Dimer Formation: The now-deprotected 5'-OH of this monomer can react with another activated monomer in solution, forming a phosphoramidite dimer (e.g., a GG dimer).[3]
-
Incorporation: This dimer can then be coupled to the growing oligonucleotide chain on the solid support, resulting in the addition of an extra nucleotide base in a single cycle.[3]
Guanosine is most susceptible because it detritylates faster than other bases in the presence of the acidic activator.[3]
Q3: Why is n+1 formation a greater concern when synthesizing long oligonucleotides?
The challenge of n+1 impurities is amplified during long oligonucleotide synthesis due to the cumulative nature of the process.[3][4] A long synthesis run involves a large number of coupling cycles. Even a very small, consistent rate of dimer formation in each cycle can lead to a significant accumulation of n+1 impurities in the final crude product.[3] As the length increases, the yield of the full-length product naturally decreases, making the relative percentage of impurities like n+1 more prominent and challenging to purify away.[5]
Q4: How can I distinguish a true n+1 impurity from other common synthesis byproducts?
Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for identifying n+1 impurities.[6] While a peak eluting slightly later than the main product on an HPLC chromatogram might suggest an n+1 species, other adducts can have similar retention times.[3]
A notable example is the N3-cyanoethylation of thymidine . This occurs when acrylonitrile, a byproduct generated during the removal of the cyanoethyl protecting group, reacts with a thymidine base.[3] This modification adds 53 Da to the mass of the oligonucleotide, which can be mistaken for an n+1 peak in HPLC analysis alone.[3] However, LC-MS can easily differentiate this adduct from a true n+1 impurity, which would have a mass increase corresponding to the specific phosphoramidite monomer (typically >300 Da).[3]
Troubleshooting Guide for n+1 Impurities
This section provides a systematic approach to diagnosing and resolving elevated levels of n+1 impurities detected in your synthesis product.
Presenting Problem: Analysis by HPLC, UPLC, or LC-MS shows a significant and unacceptable peak corresponding to the mass of the Full-Length Product + one nucleotide (n+1).
Diagnostic Workflow
Before diving into extensive troubleshooting, follow this logical workflow to efficiently pinpoint the root cause of n+1 formation.
Root Cause Analysis and Solutions
This table details the most common causes of n+1 impurities and provides specific, actionable solutions and long-term preventative measures.
| Potential Cause | Underlying Mechanism (The "Why") | Actionable Solution | Preventative Measure |
| Activator Acidity | Highly acidic activators (e.g., ETT, BTT) can prematurely deprotect dG phosphoramidites in solution, leading to GG dimer formation.[3] | Switch to a less acidic activator with a higher pKa, such as Dicyanoimidazole (DCI).[3] | Standardize on DCI or a similarly mild activator for all long oligonucleotide syntheses, especially those rich in guanosine. |
| Phosphoramidite Quality | Low-purity or degraded phosphoramidites may contain reactive impurities or pre-formed dimers. Moisture contamination hydrolyzes phosphoramidites, reducing coupling efficiency and potentially contributing to side reactions.[3][4] | Replace all phosphoramidites with fresh, high-purity, anhydrous reagents from a reputable supplier.[3][4] | Purchase phosphoramidites in small, septum-sealed bottles. Dissolve them under a strictly anhydrous atmosphere (see Protocol 1). Store dissolved amidites under argon/helium and use them within the recommended timeframe. |
| Reagent Delivery & Timing | Extended pre-mixing or incubation of the phosphoramidite and activator before delivery to the column increases the opportunity for dimer formation in the delivery lines. | Reduce the amidite/activator pre-activation time in your synthesis protocol to the minimum required for efficient coupling. | Optimize synthesis protocols to ensure just-in-time mixing and rapid delivery of reagents to the synthesis column. Regularly maintain and calibrate synthesizer fluidics. |
| N3-Cyanoethylation of Thymidine | Acrylonitrile, a byproduct of cyanoethyl group elimination during deprotection, can alkylate the N3 position of thymidine bases, creating a +53 Da adduct that mimics n+1 on HPLC.[3] | Before the final cleavage and deprotection step, wash the synthesis column with a solution of 10% diethylamine (DEA) in anhydrous acetonitrile.[3] | Incorporate the post-synthesis DEA wash as a standard final step in all long oligonucleotide synthesis protocols (see Protocol 2). |
| Inefficient Reagent Rinsing | Residual acidic deblocking solution (TCA or DCA) not fully washed away before the coupling step can react with the incoming phosphoramidite, potentially causing side reactions that lead to n+1 species.[] | Increase the volume and/or duration of the acetonitrile wash step immediately following detritylation. | Verify that synthesizer valves are functioning correctly and that wash solvent volumes are sufficient to completely flush the column and lines. |
Key Experimental Protocols
Adherence to meticulous laboratory technique is paramount. These protocols provide validated, step-by-step guidance for critical procedures.
Protocol 1: Optimized Phosphoramidite Dissolution and Handling
Objective: To ensure phosphoramidites are dissolved under strictly anhydrous conditions to maintain their integrity and prevent moisture-induced side reactions.
Materials:
-
Septum-sealed bottle of phosphoramidite powder
-
New, sealed bottle of anhydrous acetonitrile (ACN, <30 ppm H₂O)
-
Syringes and needles, oven-dried or purged with argon/helium
-
Argon or helium gas line with a sterile filter
Procedure:
-
Preparation: Allow the phosphoramidite bottle to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Pressurize Solvent: Carefully puncture the septum of the anhydrous ACN bottle with a needle connected to a low-pressure inert gas line. Puncture with a second, "venting" needle to allow gas to flush the headspace. Remove the venting needle to create a slight positive pressure.
-
Solvent Transfer: Using an oven-dried syringe, withdraw the required volume of anhydrous ACN.
-
Dissolution: Inject the ACN into the septum-sealed phosphoramidite vial. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Installation: Once dissolved, immediately install the bottle on the synthesizer. Ensure all synthesizer lines are thoroughly primed with fresh, anhydrous ACN before connecting the new amidite bottle.
Protocol 2: Post-Synthesis Treatment to Eliminate N3-Cyanoethyl Adducts
Objective: To remove the N3-cyanoethyl adduct from thymidine residues by treating the solid support-bound oligonucleotide with diethylamine (DEA) prior to cleavage.[3]
Materials:
-
Completed oligonucleotide synthesis column
-
10% (v/v) solution of diethylamine (DEA) in anhydrous acetonitrile
-
Syringe or automated synthesizer function for reagent delivery
Procedure:
-
Synthesis Completion: After the final synthesis cycle is complete and the terminal DMT group has been either removed (DMT-off) or left on (DMT-on), ensure the column is well-washed with anhydrous acetonitrile.
-
DEA Wash: Manually push or program the synthesizer to deliver the 10% DEA solution through the column.
-
Incubation: Allow the DEA solution to remain in contact with the solid support for 5-10 minutes at room temperature.
-
Final Wash: Thoroughly wash the column with anhydrous acetonitrile to remove all residual DEA.
-
Drying and Cleavage: Dry the support with argon or helium gas. The oligonucleotide is now ready for standard cleavage and deprotection procedures (e.g., with aqueous ammonia or AMA).
Protocol 3: Analytical Characterization by LC-MS to Confirm n+1 Identity
Objective: To use Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively identify and differentiate n+1 impurities from other synthesis byproducts.[8]
Materials:
-
Crude or purified oligonucleotide sample
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Oligonucleotide-compatible reversed-phase column (e.g., C18)
-
Mobile Phase A: Ion-pairing agent in water (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water)
-
Mobile Phase B: Ion-pairing agent in organic solvent (e.g., 15 mM TEA and 400 mM HFIP in methanol)
Procedure:
-
Sample Preparation: Desalt the oligonucleotide sample if necessary to remove salt adducts that can complicate mass spectra.[6] Dissolve the sample in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the column at an elevated temperature (e.g., 60-80 °C) to denature secondary structures.
-
Inject the sample and run a suitable gradient from low to high percentage of Mobile Phase B to elute the oligonucleotides.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.[6]
-
Acquire full scan data over a mass range appropriate for the expected products and impurities.
-
-
Data Analysis:
-
Deconvolute the mass spectrum for the peak of interest.
-
Compare the observed mass to the theoretical masses of the FLP, the expected n+1 species, and other potential adducts (e.g., +53 Da for N3-cyanoethylation). This mass confirmation is the definitive step in identifying the impurity.
-
Visualizing the Mechanism of n+1 Formation
The following diagram illustrates the primary pathway for n+1 impurity generation via dG phosphoramidite dimer formation.
References
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. Retrieved from [Link]
-
BioPharmaSpec. (2025, April 9). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Retrieved from [Link]
-
TS Quality & Engineering. (2025, November 3). Navigating the Complexity of Oligonucleotide Impurities. Retrieved from [Link]
-
ELLA Biotech. (n.d.). FAQs - Length, Quality and Yield. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Long DNA Oligonucleotide Synthesis, Ultra Long Oligo Synthesis. Retrieved from [Link]
-
Gilar, M., et al. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. PMC. Retrieved from [Link]
Sources
- 1. tsquality.ch [tsquality.ch]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. glenresearch.com [glenresearch.com]
- 4. usp.org [usp.org]
- 5. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: On-Column Cleavage of the DMT Group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of synthetic oligonucleotides. Here, we address a common and often frustrating issue: the premature, on-column cleavage of the 5'-dimethoxytrityl (DMT) group.
This document provides in-depth troubleshooting protocols, answers to frequently asked questions, and a foundational understanding of the chemical mechanisms involved. Our goal is to empower you with the expertise to diagnose, resolve, and prevent this issue, ensuring the integrity and yield of your purified oligonucleotides.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding on-column DMT group cleavage.
Q1: What is the DMT group and why is it essential for purification?
The 4,4'-dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group attached to the 5'-hydroxyl end of an oligonucleotide during solid-phase synthesis.[1] Its primary role is to serve as a temporary "handle" for purification. In a process known as "DMT-on" purification, the full-length, desired oligonucleotide product retains its DMT group, making it significantly more hydrophobic than the shorter "failure sequences" which do not have this group.[2] This difference in hydrophobicity is exploited by reversed-phase HPLC to achieve a highly effective separation of the full-length product from impurities.[2][3]
Q2: What is on-column cleavage and why is it a problem?
On-column cleavage, or premature detritylation, is the unintended removal of the DMT group from the oligonucleotide while it is still bound to the HPLC column. This is problematic because the purification strategy relies on the DMT group being present to retain the full-length product on the column long enough to separate it from impurities. If the DMT group is cleaved prematurely, the now "DMT-off" oligonucleotide becomes much more hydrophilic and may elute early, co-eluting with failure sequences or other impurities. This leads to a significant loss of purified product yield and lower final purity.
Q3: What are the primary causes of premature DMT group cleavage?
The DMT group is specifically designed to be labile (easily removed) under mild acidic conditions.[1] Therefore, the number one cause of premature on-column cleavage is exposure to an acidic environment within the HPLC system. The most common sources of acidity include:
-
Acidic Mobile Phases: The use of mobile phase buffers with a pH below the stability threshold of the DMT group. Trifluoroacetic acid (TFA) is a common mobile phase additive that can cause this issue if not properly buffered.
-
Degraded Solvents: Acetonitrile, a common organic solvent in RP-HPLC, can degrade over time to form small amounts of acetic acid, lowering the mobile phase pH.
-
Active Sites on Column Hardware: Standard stainless steel column hardware and fittings can have active sites that interact with oligonucleotides, especially at low to neutral pH, which can contribute to analyte loss and potentially create localized acidic environments.[4]
Q4: How can I quickly identify if on-column cleavage is occurring?
You can diagnose on-column cleavage by observing your chromatograms. Key indicators include:
-
Reduced Yield of the DMT-on Peak: The main peak corresponding to your full-length, DMT-on product will be smaller than expected.
-
Appearance of a Broad, Early-Eluting Peak: You will likely see a new, often broad or tailing peak appearing earlier in the chromatogram. This peak corresponds to the prematurely cleaved DMT-off product.
-
Poor Separation: The overall resolution between your target peak and failure sequences will be compromised.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving on-column DMT cleavage.
Symptom Analysis: Reading the Chromatogram
A typical "DMT-on" purification should yield a sharp, well-retained peak for the full-length product. When on-column cleavage occurs, the chromatographic profile changes dramatically.
| Observation | Implication |
| Reduced area/height of the target DMT-on peak | Loss of product due to premature elution. |
| A new, broad peak in the "DMT-off" region (early elution) | This is the product that has lost its DMT group on the column. |
| Tailing of the main peak | May indicate slow, continuous cleavage as the product travels through the column. |
| Inconsistent retention times for the main peak | Fluctuations in mobile phase pH or system conditions can cause variable cleavage rates. |
Root Cause Analysis Workflow
If you suspect on-column cleavage, follow this logical workflow to pinpoint the source of the problem.
Caption: Acid-catalyzed cleavage of the 5'-DMT group.
The Impact of Temperature
Increasing the column temperature (e.g., to 40-60°C) can sometimes be beneficial for oligonucleotide separations, as it can disrupt secondary structures and improve peak shape. [5][6]However, it's important to be aware that temperature can also influence the rate of detritylation. While the primary driver is pH, increased temperature can facilitate the cleavage reaction, especially in a borderline-acidic environment. [7]Therefore, if you are operating at elevated temperatures, maintaining strict pH control is even more critical.
Part 4: References
-
Purification of Oligonucleotides with Polymeric Reverse Phase HPLC Resins - DuPont. (n.d.). Retrieved March 27, 2026, from
-
Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved March 27, 2026, from [Link]
-
Mitigation of Non-Specific Adsorption During Column Conditioning for an Oligonucleotide HILIC Analysis. (n.d.). Waters Corporation. Retrieved March 27, 2026, from [Link]
-
RP-HPLC Purification of Oligonucleotides. (n.d.). Mass Spectrometry Research Facility. Retrieved March 27, 2026, from [Link]
-
The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. (2008). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. (2012). PMC. Retrieved March 27, 2026, from [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. (n.d.). Waters Corporation. Retrieved March 27, 2026, from [Link]
-
Improving Chromatographic Results for Oligonucleotides with Column Hardware. (2023). Retrieved March 27, 2026, from [Link]
-
The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. (2008). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (2024). Retrieved March 27, 2026, from [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. (n.d.). YMC Europe. Retrieved March 27, 2026, from [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International. Retrieved March 27, 2026, from [Link]
-
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
-
Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. (2022). SCIRP. Retrieved March 27, 2026, from [Link]
-
Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved March 27, 2026, from [Link]
-
Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved March 27, 2026, from [Link]
-
IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. (n.d.). Harvard DASH. Retrieved March 27, 2026, from [Link]
-
One-step 5'-DMT-protected Oligonucleotide Purification. (n.d.). Scantec Nordic. Retrieved March 27, 2026, from [Link]
-
Manual Detritylation of Oligonucleotides after Deprotection. (n.d.). Retrieved March 27, 2026, from [Link]
-
DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. (n.d.). Retrieved March 27, 2026, from [Link]
-
User Guide to Glen-Pak™ Purification. (n.d.). Retrieved March 27, 2026, from [Link]
-
Simple and Effective Method for Purification of DMT-On Oligonucleotides Using HIC Resins. (2020). Retrieved March 27, 2026, from [Link]
-
SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. Retrieved March 27, 2026, from [Link]
-
Avoiding Depurination During Trityl-on Purification. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
-
Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection. (2003). PubMed. Retrieved March 27, 2026, from [Link]
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024). PMC. Retrieved March 27, 2026, from [Link]
-
Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (2025). MDPI. Retrieved March 27, 2026, from [Link]
Sources
The Mass Spectrometry Guide to Validating DMT Removal: A Comparative Analysis of Oligonucleotide Purification Strategies
As a Senior Application Scientist overseeing oligonucleotide therapeutic development, I routinely encounter batches that fail downstream functional assays despite showing acceptable yields via UV-Vis spectroscopy. In almost all cases, the root cause lies in trace synthetic impurities. The most insidious of these is the incomplete removal of the 5'-hydroxyl protecting group: 4,4'-dimethoxytrityl (DMT).
To ensure absolute scientific integrity, we cannot rely on bulk absorbance metrics. Instead, we must employ high-resolution liquid chromatography-mass spectrometry (LC-MS) as a self-validating system to profile these impurities[1]. This guide objectively compares standard deprotection methodologies against modern solid-phase extraction (SPE) products, detailing the mechanistic causality behind their performance and providing a field-proven protocol for LC-MS validation.
The Mechanistic Causality of Detritylation Impurities
During solid-phase oligonucleotide synthesis (SPOS), the DMT group prevents unwanted polymerization. It is typically removed using mild organic acids like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). However, detritylation is an equilibrium reaction. The entire purification workflow is a thermodynamic tightrope walk between two extremes:
-
Incomplete Detritylation (Under-treatment): If the acid wash is too brief or the local pH is insufficiently lowered, trace DMT-on species remain. Because the DMT group adds exactly 302.15 Da to the molecular weight, this manifests in LC-MS spectra as a distinct +302 Da adduct [2].
-
Depurination (Over-treatment): Conversely, prolonged exposure to acidic conditions protonates the N7 position of purines (predominantly adenine), leading to the cleavage of the glycosidic bond. This results in the loss of the nucleobase, detected via MS as a -135 Da mass shift [3].
High-resolution mass analyzers, such as Quadrupole Time-of-Flight (Q-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are mandatory here. Low-resolution systems often fail to resolve the isotopic envelope of highly charged oligonucleotide precursors, obscuring these critical mass shifts[1].
Fig 1: LC-MS diagnostic logic for identifying oligonucleotide deprotection and cleavage impurities.
Comparative Analysis of DMT Removal & Purification Products
To eliminate the +302 Da impurity, the industry utilizes three primary strategies. Below is an objective comparison of their mechanisms and performance.
A. Automated Synthesizer Deprotection (Solution-Phase)
-
Mechanism: DCA or TCA is pumped directly through the controlled pore glass (CPG) column on the synthesizer prior to ammonia cleavage.
-
Causality of Failure: The cleaved trityl cation remains in the fluid path. Without continuous high-volume flushing, the equilibrium prevents 100% removal, often leaving 2–5% DMT-on impurities in the final mixture.
B. RP-HPLC DMT-on Purification
-
Mechanism: The oligonucleotide is cleaved from the CPG with the DMT group intact. The highly hydrophobic DMT group acts as a "handle," strongly retaining the full-length product (FLP) on a C18 column while truncated failure sequences wash away. Detritylation is performed manually post-fractionation using aqueous acetic acid.
-
Causality of Failure: While purity is exceptional, the manual acid wash step is difficult to control dynamically, risking depurination (-135 Da) if left reacting for too long.
C. On-Column SPE DMT Removal (e.g., Polymeric HLB Cartridges)
-
Mechanism: Utilizing Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Shimsen Styra HLB or Oasis HLB), the crude DMT-on mixture is loaded directly. Failures are washed away, and a 3% Trifluoroacetic acid (TFA) solution is passed through the resin to cleave the DMT group in situ[4],[5].
-
Causality of Success: The continuous flow of TFA drives the detritylation equilibrium to completion via Le Chatelier's principle. When eluted with 20% Acetonitrile (ACN), the purified DMT-off oligo is released, while the highly hydrophobic cleaved DMT-alcohol remains permanently trapped on the resin.
Quantitative Performance Comparison
| Purification Strategy | Mechanism of DMT Removal | Typical FLP Purity | Trace DMT-on (M+302) | Depurination (M-135) | Throughput |
| Automated Synthesizer | Solution-phase (DCA/TCA) | 75.0 - 85.0% | 2.0 - 5.0% | 1.0 - 2.0% | High |
| RP-HPLC (DMT-on) | Manual aqueous acid wash | > 95.0% | < 0.5% | < 0.5% | Low |
| SPE HLB Cartridge | On-column 3% TFA wash | 90.0 - 95.0% | < 0.1% | < 0.5% | High |
The Self-Validating Protocol: SPE Detritylation & LC-MS Validation
Fig 2: Self-validating SPE workflow integrating on-column detritylation with LC-MS impurity profiling.
Phase 1: On-Column SPE Purification
-
Conditioning: Pass 1 mL of ACN through the 30 mg HLB cartridge, followed by 1 mL of 2M Triethylammonium acetate (TEAA, pH 7.0). Causality: TEAA acts as an ion-pairing agent, masking the negatively charged phosphodiester backbone to enhance the hydrophobic retention of the DMT group[4].
-
Loading: Dilute the crude ammonia-cleaved oligonucleotide mixture 1:1 with water and load onto the cartridge at a flow rate of <0.5 mL/min to prevent sample breakthrough[5].
-
Washing (Failure Removal): Wash with 2 mL of 10% ACN in 0.1 M TEAA. Truncated failure sequences lacking the hydrophobic DMT group will elute in the flow-through.
-
On-Column Detritylation: Pass 2 mL of 3% TFA in water through the cartridge. Allow a residence time of exactly 3 minutes. Causality: 3% TFA provides the optimal hydronium concentration to rapidly cleave the trityl ether without initiating depurination[4].
-
Neutralization & Elution: Wash with 2 mL of deionized water to remove residual acid. Elute the pure, DMT-off oligonucleotide using 1 mL of 20% ACN in water.
Phase 2: LC-MS Impurity Validation
-
Chromatographic Separation: Inject 5 µL of the eluate onto a polymer-based diol HILIC column (e.g., Shodex HILICpak VN-50) or a bioinert C18 column. Use a gradient of 50 mM ammonium formate and ACN. Causality: Ammonium formate is volatile and highly compatible with Electrospray Ionization (ESI), unlike traditional non-volatile ion-pair reagents that suppress MS signals.
-
Mass Spectrometry: Analyze using a Q-TOF mass spectrometer in negative ion mode (ESI-). Scan range: m/z 500–2500.
-
Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge parent mass.
-
Validation Criteria: The batch is validated only if the M+302 Da peak (DMT-on) is <0.1% relative abundance and the M-135 Da peak (depurination) is <0.5%[2],[1].
Conclusion
Validating DMT removal is not merely a box-checking exercise; it is a fundamental requirement for the efficacy of oligonucleotide therapeutics. While automated synthesizer deprotection is convenient, it frequently fails the rigorous +302 Da LC-MS threshold. By adopting on-column SPE detritylation, laboratories can exploit thermodynamic principles to isolate the full-length product while permanently sequestering the cleaved DMT group. When coupled with high-resolution LC-MS, this methodology transforms a standard purification step into a robust, self-validating analytical engine.
Sources
A Comparative Guide to the Acid Lability of Trityl Derivatives in Chemical Synthesis
In the landscape of synthetic organic chemistry, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal of protecting groups for hydroxyl, amino, and thiol functionalities, the trityl (Tr) group and its substituted derivatives stand out for their tunable acid lability and steric bulk. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the acid lability of common trityl derivatives, supported by mechanistic insights and practical experimental protocols.
The Underlying Principle: Carbocation Stability
The acid-catalyzed cleavage of a trityl ether proceeds via an S_N1-type mechanism. The reaction is initiated by protonation of the ether oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a resonance-stabilized trityl carbocation and the free hydroxyl group. The stability of the resulting carbocation is the primary determinant of the lability of the trityl group; the more stable the carbocation, the faster the rate of cleavage.
The stability of the trityl cation can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. Electron-donating groups, such as methoxy (-OCH₃), stabilize the positive charge of the carbocation through resonance, thereby increasing the lability of the protecting group. This principle allows for the fine-tuning of the deprotection conditions, enabling selective removal of one trityl derivative in the presence of another.
A Hierarchy of Lability: Tr, MMT, DMT, and TMT
The most commonly employed trityl derivatives are the parent trityl (Tr), 4-monomethoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT) groups. The acid lability of these groups follows a predictable trend based on the number of electron-donating methoxy groups.
Trityl (Tr): The parent trityl group is the most stable and least acid-labile among the common derivatives. Its removal requires relatively strong acidic conditions.
Monomethoxytrityl (MMT): The addition of a single methoxy group in the para position increases the stability of the corresponding carbocation, making the MMT group more acid-labile than the Tr group.
Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile than MMT. This derivative is a cornerstone of automated solid-phase oligonucleotide synthesis for the protection of the 5'-hydroxyl group, where its facile cleavage under mild acidic conditions is a key advantage.
Trimethoxytrityl (TMT): The TMT group, with three methoxy groups, is the most acid-labile among these derivatives, allowing for its removal under very mild acidic conditions.
The following table summarizes the relative acid lability of these trityl derivatives. The relative rates of cleavage are estimates and can vary depending on the substrate and specific reaction conditions.
| Protecting Group | Structure | Relative Rate of Cleavage (approx.) | pK_R+ of Carbocation | Typical Deprotection Conditions |
| Trityl (Tr) | Triphenylmethyl | 1 | -6.63 | Stronger acids (e.g., TFA) |
| Monomethoxytrityl (MMT) | 4-Methoxytrityl | ~10-100 | -3.4 | Mild to moderate acids (e.g., 80% acetic acid) |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | ~1,000-10,000 | -0.82 | Very mild acids (e.g., 3% TCA or DCA in DCM) |
| Trimethoxytrityl (TMT) | 4,4',4"-Trimethoxytrityl | ~300,000 | +0.82 | Extremely mild acids (e.g., dilute acetic acid) |
Relative rates are estimated based on qualitative descriptions and the known electronic effects of methoxy substituents. The pK_R+ values are a measure of the carbocation stability, with higher values indicating greater stability.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of trityl ethers is a classic example of an S_N1 reaction, where the rate-determining step is the formation of the carbocation intermediate. The stability of this intermediate is significantly enhanced by the delocalization of the positive charge across the three phenyl rings. The presence of electron-donating methoxy groups further delocalizes the charge, leading to a more stable carbocation and a faster reaction rate.
Navigating Oligonucleotide Purity: A Comparative Guide to Post-DMT Removal Analysis
The synthesis of therapeutic and research-grade oligonucleotides relies heavily on the sequential addition of nucleotide phosphoramidites. Throughout this cycle, the 4,4'-dimethoxytrityl (DMT) group serves as the critical 5'-hydroxyl protecting group[1]. While "DMT-on" purification is frequently utilized for initial crude separation—leveraging the lipophilic nature of the DMT group—the definitive assessment of an oligonucleotide's purity, sequence fidelity, and structural integrity must be performed post-DMT removal (the "DMT-off" state)[2].
Removing the DMT group exposes the true molecular profile of the product. This guide provides an authoritative comparison of the analytical techniques used to assess oligonucleotide purity in the DMT-off state, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.
Mechanistic Causality: Why Post-DMT Analysis is Critical
During automated solid-phase synthesis, the DMT group is removed at the start of each cycle using a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane[1]. If the subsequent capping step fails, truncated sequences continue to elongate, creating complex failure sequences (n-1, n-2). Furthermore, the acidic conditions required for detritylation can induce depurination (cleavage of the glycosidic bond, particularly at adenine or guanine residues), leading to strand cleavage and abasic sites[3].
Assessing the oligonucleotide in its final, deprotected, DMT-off state is the only way to accurately quantify these process-related impurities. A robust analytical strategy must distinguish the full-length product from closely related failure sequences and structurally modified by-products.
Comparative Analysis of Analytical Techniques
Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)
Mechanism: IP-RP HPLC separates oligonucleotides based on hydrophobicity. Because the polyanionic phosphate backbone is highly polar, an ion-pairing agent (e.g., triethylamine, TEA) is added to the mobile phase. The lipophilic alkyl chains of the ion-pairing agent interact with the hydrophobic stationary phase (C18), while the positively charged amine neutralizes the negative phosphate groups[4].
-
Advantages: Provides excellent resolution for oligonucleotides up to 80 bases and is highly compatible with mass spectrometry when using volatile agents like hexafluoro-2-propanol (HFIP)[5].
-
Limitations: Ion-pairing agents can cause ion suppression in MS and require dedicated columns to prevent system contamination[6].
Anion-Exchange HPLC (AEX-HPLC)
Mechanism: AEX-HPLC separates molecules based strictly on the number of negative charges, which correlates directly with chain length. The high pH of the mobile phase disrupts secondary structures, making it ideal for GC-rich sequences[4].
-
Advantages: Superior for resolving secondary structures and offers high sample loading capacity.
-
Limitations: Requires high salt concentrations (e.g., NaCl or NaClO4) for elution, making it fundamentally incompatible with direct MS coupling without complex two-dimensional LC (2D-LC) desalting setups[7].
Capillary Gel Electrophoresis (CGE)
Mechanism: CGE separates oligonucleotides based on their mass-to-charge ratio as they migrate through a polymer network under an electric field.
-
Advantages: Offers unparalleled single-base resolution for closely related impurities (n-1 sequences), which is critical for therapeutic quality control (e.g., in drugs like Nusinersen)[3].
-
Limitations: Not directly compatible with MS; offers lower preparative throughput compared to HPLC[4].
Liquid Chromatography-Mass Spectrometry (LC-MS)
Mechanism: Couples the separation power of IP-RP HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) with the mass accuracy of MS (typically ESI-TOF or Q-TOF).
-
Advantages: Provides definitive mass confirmation and structural identification of co-eluting impurities (e.g., depurination products or sequence variants) that UV detection alone cannot resolve[8].
-
Limitations: Requires complex mobile phase optimization (TEA/HFIP) to balance chromatographic resolution with ionization efficiency[5].
Quantitative Comparison of Analytical Methods
The following table summarizes the performance metrics of each technique to aid in method selection:
| Performance Metric | IP-RP HPLC | AEX-HPLC | Capillary Gel Electrophoresis (CGE) | LC-MS |
| Separation Principle | Hydrophobicity & Ion-Pairing | Charge (Phosphate Backbone) | Size / Mass-to-Charge Ratio | Hydrophobicity & Exact Mass |
| Typical Length Limit | Up to 80-mer | Up to 40-mer | Up to 250-mer | Up to 100-mer |
| Resolution of n-1 | Good to Excellent | Excellent | Superior (Gold Standard) | Excellent (Mass-based) |
| MS Compatibility | Yes (with HFIP/TEA) | No (requires 2D-LC desalting) | No | Yes (Direct) |
| Analysis Time | 15 - 40 minutes | 10 - 30 minutes | < 20 minutes | 15 - 40 minutes |
Experimental Workflows and Protocols
Protocol 1: Post-Synthesis DMT Removal and Precipitation
Causality: This protocol ensures the complete removal of the terminal DMT group and subsequent isolation of the crude oligonucleotide, minimizing acid-catalyzed depurination.
-
Detritylation: Dissolve the lyophilized DMT-on oligonucleotide in 80% acetic acid (v/v). Let the solution stand at room temperature for 15-30 minutes.
-
Reasoning: The weak acid selectively cleaves the acid-labile DMT ether bond without aggressively degrading the purine bases[2]. The solution will turn bright orange, indicating the release of the DMT carbocation.
-
-
Neutralization: Immediately add an equal volume of 3 M sodium acetate (pH 5.2).
-
Reasoning: Halts the acidic reaction to prevent depurination and prepares the sample for precipitation.
-
-
Precipitation: Add 3 volumes of ice-cold 100% ethanol. Incubate at -20°C for 1 hour.
-
Reasoning: Reduces the dielectric constant of the solution, causing the highly polar sodium-oligonucleotide salt to precipitate while the lipophilic cleaved DMT-OH remains soluble in the supernatant[2].
-
-
Recovery: Centrifuge at 14,000 x g for 15 minutes. Carefully discard the orange supernatant, wash the pellet with cold 70% ethanol, air dry, and resuspend in LC-MS grade water.
Protocol 2: IP-RP HPLC Purity Assessment
Causality: This method utilizes volatile ion-pairing agents to allow simultaneous UV quantification and MS structural confirmation.
-
Mobile Phase Preparation:
-
Buffer A: 16.3 mM Triethylamine (TEA) and 400 mM Hexafluoro-2-propanol (HFIP) in LC-MS grade water.
-
Reasoning: TEA acts as the ion-pairing agent. HFIP lowers the pH to ~8.0, increases the solubility of TEA, and acts as a dynamic modifier to enhance MS ionization efficiency by reducing droplet surface tension.
-
Buffer B: 100% Methanol (LC-MS grade).
-
Reasoning: Methanol provides better recovery and peak shape for oligonucleotides compared to acetonitrile in IP-RP systems[8].
-
-
Column Equilibration: Equilibrate a C18 column (e.g., 1.0 x 50 mm, 1.7 µm particle size) with 5% Buffer B at 60°C.
-
Reasoning: Elevated temperature (60°C) denatures secondary structures, ensuring oligonucleotides elute based strictly on length rather than folding[5].
-
-
Gradient Elution: Run a linear gradient from 5% to 40% Buffer B over 20 minutes at a flow rate of 0.2 mL/min.
-
Detection: Monitor UV absorbance at 260 nm (for quantification of the main peak vs. failure sequences) and negative-ion ESI-MS (for mass confirmation of co-eluting impurities)[8].
Visualizing the Analytical Strategy
Workflow for oligonucleotide purity assessment from solid-phase synthesis to analytical resolution.
Decision tree for selecting the optimal analytical technique for DMT-off oligonucleotide purity validation.
References
-
BenchChem. "A Researcher's Guide to Validating Synthetic Oligonucleotide Purity: HPLC vs. Alternatives." BenchChem. 4
-
Analytical Chemistry. "Characterization of Antisense Oligonucleotide Impurities by Ion-Pairing Reversed-Phase and Anion Exchange Chromatography Coupled to Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry Using a Versatile Two-Dimensional Liquid Chromatography Setup." ACS Publications. 5
-
BenchChem. "4,4'-Dimethoxytrityl chloride | 40615-36-9." BenchChem. 2
-
Waters Corporation. "LC-MS Analysis of Synthetic Oligonucleotides." Waters.
-
ResearchGate / KNAUER. "Quality control of oligonucleotides using HPLC coupled to UV and MS detection." LCMS.cz. 8
-
Shodex. "LC/MS Analysis of Oligonucleotides." Shodex HPLC Columns. 6
-
ResearchGate. "Characterization of antisense oligonucleotide impurities by ion-pairing reversed-phase and anion exchange chromatography coupled to HILIC/MS using a versatile 2D-LC setup." ResearchGate.7
-
BenchChem. "DMT-dA(bz) Phosphoramidite | 98796-53-3." BenchChem. 1
-
Smolecule. "Buy Spinraza." Smolecule.3
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- 3. Buy Spinraza [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to Trityl Protecting Groups: A Cost-Benefit Analysis for Synthesis Optimization
Executive Summary
In the intricate world of multi-step organic synthesis, particularly in the development of oligonucleotides and peptides, the judicious selection of protecting groups is paramount.[1][2][3] These molecular scaffolds are essential for preventing unwanted side reactions, yet they add steps and costs to any synthetic workflow.[1] The trityl (Trt) family of protecting groups, renowned for their utility in masking primary hydroxyl and amino groups, presents a classic case of a cost-versus-performance trade-off. This guide provides an in-depth cost-benefit analysis of common trityl derivatives, moving beyond the parent triphenylmethyl group to its more labile methoxy-substituted analogs: 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT). We will dissect the chemical causality behind their performance differences, provide actionable experimental protocols, and present a clear framework for selecting the optimal trityl group to balance synthetic efficiency, yield, and budgetary constraints.
The Trityl Landscape: Understanding the Structure-Function Relationship
The utility of the trityl group stems from its acid lability, which allows for its removal under conditions orthogonal to many other protecting groups.[4][5] This lability is a direct consequence of the remarkable stability of the trityl carbocation formed upon cleavage. The introduction of electron-donating methoxy groups onto the phenyl rings further stabilizes this cation through resonance, dramatically increasing the rate of acid-catalyzed deprotection.[5]
-
Trityl (Trt): The parent group. It is the most robust and least acid-labile of the family, requiring relatively strong acidic conditions for removal.[5]
-
4-Methoxytrityl (MMT): The addition of a single methoxy group increases acid lability significantly compared to Trt.
-
4,4'-Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is highly acid-labile and can be removed under very mild acidic conditions, making it the de facto standard in modern automated oligonucleotide synthesis.[6]
The increased lability follows a clear, predictable trend: DMT > MMT > Trt .[5] This hierarchy is the cornerstone of strategic synthesis design, allowing for selective deprotection when multiple trityl groups are present in a molecule.
Performance Analysis: The "Benefit" Component
The primary benefit of using more substituted trityl groups is the enhanced ease and selectivity of their removal. This has profound implications for yield, purity, and the integrity of the target molecule, especially when dealing with acid-sensitive substrates like DNA and RNA.
Key Performance Metrics: A Comparative Summary
| Feature | Trityl (Trt) | 4-Methoxytrityl (MMT) | 4,4'-Dimethoxytrityl (DMT) |
| Relative Lability | Base (1x) | ~10-15x vs. Trt | ~100-150x vs. Trt |
| Typical Deprotection | Stronger acids (e.g., HBr/AcOH) | Mild acids (e.g., 80% acetic acid)[7] | Very mild acids (e.g., 3% DCA or TCA in DCM)[6] |
| Risk of Side Reactions | Higher risk of depurination in oligonucleotides due to harsh conditions. | Moderate risk. | Lowest risk, enabling safe deprotection for sensitive substrates.[6] |
| "Trityl-On" Purification | Not commonly used due to hydrophobicity and difficult cleavage. | Feasible but less common. | Ideal for this technique, providing excellent separation of full-length products from failure sequences.[8][9] |
| Steric Hindrance | Significant steric bulk helps prevent side reactions and can disrupt peptide aggregation.[4][5] | Similar to Trt. | Slightly increased bulk, highly selective for primary hydroxyl groups.[10] |
The choice of a more labile group like DMT is critical in oligonucleotide synthesis to avoid depurination—the cleavage of the glycosidic bond between the purine base (A or G) and the sugar—which can be catalyzed by the strong acids needed to remove less labile groups.[6]
Economic Analysis: The "Cost" Component
While performance is critical, the economic realities of research and drug development cannot be ignored. Protecting groups add direct and indirect costs to a synthesis campaign.
Cost Breakdown
| Cost Factor | Trityl (Trt) | 4-Methoxytrityl (MMT) | 4,4'-Dimethoxytrityl (DMT) |
| Reagent Price | Lowest | Intermediate | Highest |
| Process Costs | May require harsher, more expensive deprotection reagents or additional purification steps to remove byproducts. | Moderate. | Enables streamlined "Trityl-On" purification, potentially reducing chromatography costs (solvents, columns, labor).[11][] |
| Yield Impact | Lower yields with sensitive substrates can dramatically increase the cost per milligram of the final product. | Intermediate. | Higher yields and purity often justify the initial reagent cost, leading to a lower overall cost of goods for the final, purified molecule. |
The Causality of Cost: The higher price of MMT and DMT reagents is a direct result of the more complex multi-step synthesis required to produce the methoxy-substituted trityl alcohols and chlorides. However, this upfront cost can be offset by significant downstream savings. For instance, avoiding a single failed synthesis or a difficult purification of a multi-thousand-dollar oligonucleotide more than pays for the premium cost of the DMT group.
Experimental Validation: Protocols for Comparison
To provide a tangible basis for comparison, we present two key protocols. These are designed to be self-validating, with clear checkpoints for monitoring reaction progress and success.
Protocol 1: 5'-O-Protection of Thymidine
This protocol demonstrates the introduction of the protecting group onto a model nucleoside.
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
Trityl Chloride (Trt-Cl), MMT-Cl, or DMT-Cl (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Dry thymidine (1.0 equiv) by co-evaporation with anhydrous pyridine twice and place in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Dissolve the dried thymidine in anhydrous pyridine.
-
In a separate flask, dissolve the selected trityl chloride (1.2 equiv) in anhydrous DCM.
-
Slowly add the trityl chloride solution to the stirred thymidine solution at room temperature.
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase 95:5 DCM:MeOH). The product spot will be higher (less polar) than the starting thymidine spot. The reaction is typically complete in 2-4 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding a small amount of methanol.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5'-O-tritylated thymidine.
Expert Insight: The use of pyridine as both a solvent and a base is a classic method.[13] It effectively neutralizes the HCl generated during the reaction. The steric bulk of the trityl group ensures high selectivity for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl.[10]
Protocol 2: Comparative Deprotection Kinetics
This protocol allows for a direct comparison of the lability of the different trityl groups.
Materials:
-
Purified 5'-O-Trt-thymidine, 5'-O-MMT-thymidine, and 5'-O-DMT-thymidine
-
Dichloromethane (DCM)
-
3% Dichloroacetic Acid (DCA) in DCM
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Prepare three separate solutions of each of the tritylated thymidines in DCM at a known concentration (e.g., 1 mg/mL).
-
At time t=0, add the 3% DCA solution to each of the three flasks.
-
At defined time intervals (e.g., 1, 2, 5, 10, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of saturated NaHCO₃ solution to neutralize the acid.
-
Analyze the quenched aliquots by HPLC or TLC to determine the ratio of the protected starting material to the deprotected thymidine product.
-
Data Analysis: Plot the percentage of deprotected material versus time for each of the three trityl groups. This will generate a clear visual representation of the relative deprotection rates.
Expected Outcome: You will observe that the DMT group is cleaved almost instantaneously, the MMT group is cleaved within minutes, and the Trt group shows significantly slower cleavage under these mild conditions.
Visualization & Decision-Making
Choosing the right protecting group is a strategic decision. The following flowchart provides a logical framework for this process.
Caption: Decision framework for selecting the optimal trityl protecting group.
Safety and Handling
Trityl chlorides are moisture-sensitive and should be handled under an inert atmosphere. They are corrosive and can cause skin and eye irritation. Pyridine is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
The selection of a trityl protecting group is a nuanced decision that extends beyond simple reaction mechanics. While the parent Trityl (Trt) group offers the lowest upfront reagent cost, its requirement for harsh deprotection conditions poses a significant risk to sensitive molecules and can lead to lower yields and higher downstream processing costs. 4-Methoxytrityl (MMT) provides a useful intermediate level of lability, offering a balanced approach for moderately sensitive substrates.
However, for high-value applications such as therapeutic oligonucleotide and complex peptide synthesis, 4,4'-Dimethoxytrityl (DMT) represents the superior choice despite its higher initial price. The benefit of its extreme acid lability—enabling rapid, clean deprotection with minimal risk of side reactions and facilitating highly efficient "trityl-on" purification strategies—translates directly to higher purity, improved yields, and ultimately, a more reliable and cost-effective overall synthesis. For researchers and drug developers, investing in the optimal protecting group is an investment in the success of the final product.
References
- Phenomenex. (n.d.). Comparing Performance of High-Throughput, Trityl-on RNA/DNA Purification Products.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cytiva. (2025, March 31). Oligonucleotide purification and synthesis.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- DuPont. (n.d.). Guide to cartridge purification of oligonucleotides with DuPont™ AmberChrom™ Resins.
- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- BOC Sciences. (n.d.). Common methods of oligonucleotide extraction and purification.
- Aldrich. (2025, October 15). SAFETY DATA SHEET.
- BenchChem. (2025). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- Hogrefe, R. I., et al. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Tritylation of Alcohols under Mild Conditions without Using Silver Salts. (2016, July 18). PMC - NIH.
- Wikipedia. (n.d.). Protecting group.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. phenomenex.com [phenomenex.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. dupont.com [dupont.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
3,3'-Dimethoxy-3''-methyltrityl alcohol proper disposal procedures
Operational and Disposal Protocol for 3,3'-Dimethoxy-3''-methyltrityl Alcohol
In solid-phase oligonucleotide synthesis (SPOS) and advanced peptide synthesis, managing the chemical byproducts of deprotection cycles is as critical as the synthesis itself. 3,3'-Dimethoxy-3''-methyltrityl alcohol is a specific, sterically tuned analog of the standard 4,4'-dimethoxytrityl (DMT) alcohol. It is generated as a byproduct during the acidic detritylation step of synthesis workflows.
This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to handling, neutralizing, and disposing of 3,3'-dimethoxy-3''-methyltrityl alcohol waste streams, ensuring both operational safety and strict environmental compliance.
Quantitative Data & Waste Stream Characteristics
Before executing disposal protocols, it is essential to understand the physicochemical properties of the byproduct and the solvent matrix it inhabits. While the alcohol itself is a stable solid, it is rarely handled in isolation; it is typically dissolved in highly reactive, acidic, and often halogenated waste streams.
Table 1: Physicochemical Properties & Waste Stream Parameters
| Parameter | Specification / Data |
| Chemical Identity | 3,3'-Dimethoxy-3''-methyltrityl alcohol |
| Structural Class | Substituted Triphenylmethanol (Trityl Alcohol) |
| Physical State (Isolated) | Solid (Crystalline Powder) |
| Primary Generation Source | Detritylation byproduct in SPOS / SPPS |
| Associated Carrier Solvents | Dichloroacetic acid (DCA), Trichloroacetic acid (TCA), Dichloromethane (DCM), Toluene |
| Visual Indicator (Active Cation) | Bright Orange / Red (~495 nm absorbance) |
| Visual Indicator (Neutral Alcohol) | Colorless / Pale Yellow |
| EPA Waste Classification | Hazardous (Driven by solvent matrix, e.g., F002 for DCM) |
Mechanistic Grounding: Causality in Byproduct Formation
To safely dispose of this chemical, one must understand how it is formed. During the synthesis cycle, the 3,3'-dimethoxy-3''-methyltrityl protecting group is cleaved from the 5'-hydroxyl of the growing chain using an organic acid—typically 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) dissolved in dichloromethane (DCM) or toluene [1].
The Causality of the Quench: Acidic cleavage does not immediately produce the alcohol; it generates a highly reactive, resonance-stabilized trityl carbocation. This intermediate is a strong electrophile that absorbs heavily at ~495 nm, giving the waste solution a distinct bright orange or red color [2]. If left unquenched, this acidic, electrophilic solution can react unpredictably with other waste components, leading to heat generation or the degradation of storage containers.
Upon the introduction of water, methanol, or a basic buffer, the carbocation is rapidly neutralized (quenched). The nucleophile attacks the central carbon, collapsing the resonance structure and forming the stable, unreactive 3,3'-dimethoxy-3''-methyltrityl alcohol [4].
Workflow of detritylation, cation quenching, and byproduct waste segregation.
Step-by-Step Operational & Disposal Protocol
Because 3,3'-dimethoxy-3''-methyltrityl alcohol is dissolved in hazardous solvents, the entire mixture must be treated as hazardous chemical waste pursuant to EPA 40 CFR 261.3 guidelines [3]. Follow this self-validating methodology to ensure safe handling.
Step 1: Waste Identification and Segregation
-
Procedure: Identify the carrier solvent used in your detritylation step. If using DCM, the waste must be routed to a Halogenated Waste carboy. If your facility has transitioned to greener synthesis methods using toluene, route it to a Non-Halogenated Waste carboy.
-
Causality: Mixing halogenated and non-halogenated waste streams drastically increases disposal costs and can cause exothermic cross-reactions with incompatible reagents (e.g., oxidizers used later in the synthesis cycle).
Step 2: Active Quenching and Neutralization
-
Procedure: Ensure the effluent line from the synthesizer feeds into a waste container pre-charged with a small volume of a quenching agent (e.g., methanol or a mild aqueous bicarbonate solution), or manually quench the collected fraction in a fume hood.
-
Causality: Introducing the nucleophile deliberately converts the reactive carbocation into the inert alcohol, stabilizing the waste stream for long-term accumulation.
Step 3: Self-Validating Quality Control (Visual & Chemical)
-
Procedure: Observe the color of the waste stream.
-
Validation Logic: This is a self-validating system. A persistent, bright orange or red hue indicates that the trityl carbocation is still active and the solution remains highly acidic. A successful quench is visually confirmed when the solution turns colorless or pale yellow. Once colorless, verify that the pH of the solution is between 6.0 and 8.0 using pH indicator strips.
Step 4: Containment, Labeling, and Final Disposal
-
Procedure: Seal the high-density polyethylene (HDPE) waste container tightly. Label it explicitly: "Hazardous Waste: [Halogenated/Non-Halogenated] Solvents containing Trityl Alcohol Byproducts and DCA/TCA."
-
Causality: Proper labeling ensures compliance with EPA regulations and informs emergency responders of the exact chemical matrix in the event of a spill. Store the container in a secondary containment tray within a ventilated accumulation area until pickup by a licensed hazardous waste contractor for professional incineration.
References
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - RSC Publishing Source: rsc.org URL:[Link]
-
Solution-Phase Study of the Deprotection and Depurination Rates of Protected Nucleotides - IBM Research Source: ibm.com URL:[Link]
Personal protective equipment for handling 3,3'-Dimethoxy-3''-methyltrityl alcohol
Comprehensive Safety and Operational Guide: Handling 3,3'-Dimethoxy-3''-methyltrityl Alcohol
For researchers and drug development professionals, 3,3'-Dimethoxy-3''-methyltrityl alcohol is a highly specialized, sterically hindered trityl derivative. It is primarily utilized as a precursor for acid-labile protecting groups in complex, solid-phase oligonucleotide and peptide synthesis[1]. By shifting the methoxy groups and adding a methyl moiety compared to standard 4,4'-DMT-OH, chemists can fine-tune the stability of the resulting carbocation for orthogonal deprotection strategies.
Because of its lipophilic nature and potential to form fine, irritating dusts, rigorous adherence to Personal Protective Equipment (PPE) and operational protocols is non-negotiable. This guide provides a self-validating system for safe handling, grounded in established chemical hygiene practices.
Chemical Hazard Profile & Causality
Before selecting PPE, one must understand the mechanistic hazards of the compound. Like its structural analog 4,4'-dimethoxytrityl alcohol, 3,3'-Dimethoxy-3''-methyltrityl alcohol is a crystalline solid at room temperature that poses both mechanical and chemical irritation risks[2].
-
Causality of Irritation: The bulky, hydrophobic trityl structure readily adheres to the lipid bilayers of the skin and ocular mucosa. If inhaled, the fine particulate matter causes immediate upper respiratory tract irritation[3].
-
Reactivity Context: While the alcohol itself is relatively stable, it is frequently reacted with halogenating agents (e.g., acetyl chloride) to form the highly reactive trityl chloride derivative, which generates corrosive HCl gas upon contact with ambient moisture[4].
Table 1: Quantitative and Qualitative Safety Data Summary
| Property / Hazard | Value / Description | Causality / Operational Implication |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization during weighing; high inhalation risk[5]. |
| GHS Hazard Codes | H315, H319, H335 | Causes skin irritation, serious eye irritation, and respiratory irritation[3]. |
| Vapor Pressure | Negligible at 20°C | Volatilization is not the primary risk; dust generation is the primary vector[4]. |
| Solubility | Insoluble in water; soluble in MeCN, DCM | Requires organic solvents for cleanup; aqueous wiping alone is insufficient[1]. |
Mandatory Personal Protective Equipment (PPE) System
A self-validating safety system relies on redundant layers of protection. The following PPE is required, with the scientific rationale for each choice:
-
Hand Protection (Nitrile Gloves):
-
Protocol: Double-gloving with standard nitrile gloves (minimum 0.1 mm thickness) is mandatory.
-
Causality: Nitrile provides excellent resistance to the non-polar organic solvents (such as dichloromethane or acetonitrile) typically used to dissolve trityl alcohols during solid-phase synthesis. Latex must be avoided due to its high permeability to these organic solvents[1].
-
-
Eye and Face Protection (Chemical Safety Goggles):
-
Body Protection (Lab Coat):
-
Protocol: A 100% cotton or flame-resistant (FR) laboratory coat, fully buttoned to the collar.
-
Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire occurs (e.g., when using flammable solvents like acetonitrile). Cotton provides a breathable, sacrificial barrier against particulate adherence[5].
-
-
Respiratory Protection (Engineering Controls):
-
Protocol: All handling, especially weighing, must be conducted inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 feet per minute (fpm)[2].
-
Causality: Local exhaust ventilation is the primary defense against H335 (respiratory irritation). If a fume hood is compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].
-
Step-by-Step Operational Workflow
To ensure a self-validating system, each step of the handling process must confirm the integrity of the previous step.
Step 1: Pre-Operational Verification Verify the fume hood face velocity is within the 80-100 fpm range. Don PPE in the following strict order: Lab coat → Goggles → Inner gloves → Outer gloves.
Step 2: Weighing and Transfer Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Trityl powders are highly prone to static cling. Anti-static devices prevent the powder from aerosolizing and adhering to the operator's gloves or the balance enclosure. Use a clean, grounded stainless steel spatula and transfer the required mass slowly.
Step 3: Solubilization Transfer the solid to a pre-weighed, septum-capped vial before adding the target solvent (e.g., anhydrous acetonitrile) via syringe. Causality: Sealing the solid before solvent addition prevents the escape of aerosolized particles during the potentially exothermic dissolution process.
Step 4: Doffing and Decontamination Wipe down the balance and fume hood surface with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), followed by a water wipe. Remove outer gloves inside the hood and dispose of them in solid chemical waste.
Sequential operational workflow for handling 3,3'-Dimethoxy-3''-methyltrityl alcohol.
Spill Response and Disposal Plan
Spill Response Protocol:
-
Evacuate and Assess: If a large quantity (>50g) spills outside the fume hood, evacuate the immediate area to allow the dust to settle.
-
PPE Upgrade: Responders must wear a P100 half-face respirator in addition to the standard PPE outlined above.
-
Containment (The "Wet Method"): Do NOT dry sweep. Dry sweeping immediately aerosolizes the trityl alcohol[5]. Gently mist the spill with a compatible, non-reactive solvent (like 70% isopropanol/water) to dampen the powder.
-
Collection: Use a damp absorbent pad to collect the wetted powder. Place all materials into a heavy-duty, sealable hazardous waste bag[4].
Disposal Plan:
-
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated "Halogen-Free Organic Solid Waste" container.
-
Liquid Waste: If the alcohol is dissolved in a standard solvent (e.g., acetonitrile), it must be disposed of in a "Non-Halogenated Organic Liquid Waste" carboy.
-
Causality: If the trityl alcohol was reacted with chlorinated solvents (e.g., dichloromethane) during synthesis, it must be routed to "Halogenated Organic Waste." Segregating halogenated from non-halogenated waste prevents violent exothermic reactions in waste carboys and complies with environmental incineration regulations.
References
-
Title: Oligonucleotide synthesis chemistry - diyhpluswiki Source: diyhpluswiki URL: [Link]
-
Title: Material Safety Data Sheet - Triphenylmethanol, 97% - Cole-Parmer Source: Cole-Parmer URL: [Link]
Sources
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